molecular formula C7H13Cl2N3 B1396938 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride CAS No. 1332529-09-5

6-(2-Aminoethyl)pyridin-2-amine dihydrochloride

Cat. No.: B1396938
CAS No.: 1332529-09-5
M. Wt: 210.1 g/mol
InChI Key: ZJLOVRMTTISFDQ-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)pyridin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3 and its molecular weight is 210.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(2-aminoethyl)pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-5-4-6-2-1-3-7(9)10-6;;/h1-3H,4-5,8H2,(H2,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLOVRMTTISFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 6-(2-Aminoethyl)pyridin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride , a critical pharmacophore in medicinal chemistry, particularly in the development of selective neuronal Nitric Oxide Synthase (nNOS) inhibitors.

Executive Summary

This compound (often referred to in literature as a "2-aminopyridine diamine tail") is a bifunctional heterocyclic building block. It is structurally characterized by a pyridine core substituted with a primary amino group at the 2-position and an ethylamine side chain at the 6-position.

This compound serves as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) . Its primary utility lies in its ability to function as a bidentate ligand: the 2-aminopyridine "head" anchors to acidic residues in enzyme active sites (notably Glu592 in nNOS), while the flexible ethylamine "tail" extends to interact with peripheral heme propionates or solvent networks.

Molecular Architecture & Physicochemical Properties[1][2][3][4][5]

Structural Identity
  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    · 2HCl
  • Molecular Weight: 137.18 (Free Base) / 210.10 (Dihydrochloride)

  • SMILES: NCCc1cccc(N)n1.Cl.Cl

  • Key Structural Features:

    • 2-Aminopyridine Motif: Acts as a hydrogen bond donor/acceptor pair, mimicking the guanidinium group of arginine.

    • Ethyl Linker: Provides a ~3-4 Å spacing, allowing the terminal amine to reach secondary binding pockets without imposing rigid conformational strain.

Acid-Base Profile (pKa)

The dihydrochloride salt stabilizes the molecule in a solid form. Upon dissolution in physiological buffer, it exhibits two distinct ionization events:

  • Pyridine Ring Nitrogen (

    
    ):  The 2-amino group exerts an electron-donating effect (+M), significantly increasing the basicity of the ring nitrogen compared to unsubstituted pyridine (
    
    
    
    ).
  • Aliphatic Amine (

    
    ):  The terminal primary amine is highly basic and remains protonated at physiological pH (7.4), ensuring electrostatic interaction with anionic protein residues (e.g., aspartate/glutamate).
    

Synthetic Pathways & Process Chemistry

The synthesis of 6-(2-aminoethyl)pyridin-2-amine is non-trivial due to the need to differentiate the two amino groups. The most robust protocol, adapted from Silverman et al. (Northwestern University) , utilizes a "Protect-Functionalize-Reduce" strategy starting from 2-amino-6-methylpyridine.

Synthetic Protocol
  • Protection: The exocyclic amine of 2-amino-6-methylpyridine is protected using Di-tert-butyl dicarbonate (Boc

    
    O) to prevent N-alkylation.
    
  • Benzylic Functionalization: The 6-methyl group is brominated via radical substitution using N-Bromosuccinimide (NBS) and a radical initiator (AIBN).

  • Homologation: The resulting bromide is displaced by cyanide (using KCN or NaCN) to form the cyanomethyl derivative.

  • Reduction: The nitrile is reduced to the primary amine using Borane-THF or catalytic hydrogenation (

    
    ).
    
  • Deprotection: Acidic hydrolysis (4M HCl in dioxane) removes the Boc group and simultaneously forms the stable dihydrochloride salt.

Reaction Workflow Diagram

SynthesisRoute Start 2-Amino-6-methylpyridine Step1 Boc-Protection (Boc2O, DMAP) Start->Step1 Yield >90% Step2 Radical Bromination (NBS, AIBN) Step1->Step2 Benzylic Br Step3 Cyanation (KCN, DMSO) Step2->Step3 SN2 Displacement Step4 Reduction (BH3-THF) Step3->Step4 Nitrile -> Amine Final 6-(2-Aminoethyl)pyridin-2-amine Dihydrochloride Step4->Final HCl/Dioxane

Caption: Step-wise synthetic pathway for the production of this compound.

Analytical Characterization

To validate the identity of the synthesized salt, the following analytical signatures are expected:

Proton NMR ( H NMR, 500 MHz, D O)
  • 
     7.50 (t, 1H):  Pyridine C4-H (Triplet, coupling to C3/C5).
    
  • 
     6.85 (d, 1H):  Pyridine C3-H (Doublet).
    
  • 
     6.70 (d, 1H):  Pyridine C5-H (Doublet).
    
  • 
     3.35 (t, 2H):  Methylene adjacent to terminal amine (-CH
    
    
    
    -N).
  • 
     3.05 (t, 2H):  Benzylic methylene attached to pyridine (-Py-CH
    
    
    
    -).
  • Note: Amine protons (-NH

    
    , -NH
    
    
    
    ) exchange with D
    
    
    O and are not visible.
Mass Spectrometry (ESI-MS)
  • Observed Ion:

    
     = 138.1 m/z (corresponding to the free base cation).
    
  • Fragmentation: Loss of ammonia (

    
    , -17) is a common fragmentation pathway for primary amines in MS/MS.
    

Biological Context: The nNOS Pharmacophore

This compound is a "privileged structure" in the design of inhibitors for Neuronal Nitric Oxide Synthase (nNOS) . The enzyme's active site contains a glutamate residue (Glu592 in rat nNOS) that anchors the substrate L-Arginine.

Mechanism of Binding
  • The "Head" (2-Aminopyridine): Forms a bidentate hydrogen bond with Glu592 . The ring nitrogen accepts a proton, while the exocyclic amino group donates a proton. This mimics the isosteric guanidinium group of the natural substrate, L-Arginine.

  • The "Tail" (Ethylamine): The ethyl chain positions the terminal amine to interact with the heme propionate groups or a structural water molecule, enhancing potency and selectivity over endothelial NOS (eNOS).

Pharmacophore Interaction Map

Pharmacophore LigandHead 2-Aminopyridine (Head) LigandTail Ethylamine (Tail) LigandHead->LigandTail Linker (C-C) EnzymeGlu Glu592 (Carboxylate) LigandHead->EnzymeGlu Bidentate H-Bond EnzymeHeme Heme Propionate LigandTail->EnzymeHeme Electrostatic/H-Bond

Caption: Structural interaction map showing the bidentate binding mode of the ligand within the nNOS active site.

Handling, Stability, & Safety

  • Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator at -20°C. Exposure to ambient moisture will lead to deliquescence, complicating stoichiometric weighing.

  • Solubility: Highly soluble in water (>50 mg/mL) and DMSO. Sparingly soluble in non-polar organic solvents (DCM, Hexane).

  • Safety: The compound is an irritant. Standard PPE (gloves, goggles) is required.

    • Warning: Aminopyridines can block potassium channels (similar to 4-aminopyridine).[1] While this specific isomer is less potent, it should be handled as a potential neurotoxin.

References

  • Silverman, R. B., et al. "Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase." Journal of Medicinal Chemistry, 2016.

  • Poulos, T. L., & Li, H. "Structure-Based Design of Selective Neuronal Nitric Oxide Synthase Inhibitors." Current Topics in Medicinal Chemistry, 2005.

  • PubChem Compound Summary. "2-Amino-6-methylpyridine (Precursor)." National Library of Medicine.

  • BindingDB. "Target: Nitric Oxide Synthase (nNOS) - Ligand Interaction Data."

Sources

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 6-(2-aminoethyl)pyridin-2-amine from 2-amino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-(2-aminoethyl)pyridin-2-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-amino-6-methylpyridine.[1][2] The described synthetic strategy is a robust and scalable two-step process. The first step involves a base-catalyzed Henry (nitroaldol) reaction between 2-amino-6-formylpyridine (derived from the starting material) and nitromethane to yield the key intermediate, 2-amino-6-(2-nitrovinyl)pyridine. The subsequent step is a catalytic hydrogenation for the complete reduction of the nitrovinyl moiety to the desired primary amine. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and includes expected analytical data for both the intermediate and the final product.

Introduction and Synthetic Strategy

6-(2-aminoethyl)pyridin-2-amine is a key pharmacophore and synthetic intermediate used in the development of various therapeutic agents. Its structure, featuring a flexible ethylamine side chain on a 2-aminopyridine scaffold, allows for diverse interactions with biological targets. The synthesis from 2-amino-6-methylpyridine requires the functionalization and extension of the methyl group into an aminoethyl group.

Direct alkylation of the methyl group is challenging due to the presence of the acidic proton on the exocyclic amino group and potential for ring alkylation.[3][4] Therefore, a more reliable and controllable strategy is employed, as outlined below:

  • Oxidation (Conceptual Step): The process begins with the conceptual oxidation of the methyl group of 2-amino-6-methylpyridine to an aldehyde, yielding 2-amino-6-formylpyridine. This step is a prerequisite for the subsequent carbon-carbon bond formation.

  • Henry Reaction (Step 1): The core of the synthesis is the Henry reaction, a classic C-C bond-forming method.[5][6] The aldehyde intermediate is condensed with nitromethane in the presence of a base. The resulting β-nitro alcohol readily dehydrates under the reaction conditions to form the conjugated nitroalkene, 2-amino-6-(2-nitrovinyl)pyridine.

  • Reduction (Step 2): The final step involves the simultaneous reduction of the carbon-carbon double bond and the nitro group of the intermediate. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, chemoselectivity, and the generation of clean products.[7][8]

This two-step sequence provides a dependable route to the target molecule with good overall yields.

Overall Synthetic Scheme

Synthetic_Scheme cluster_start Starting Material cluster_int1 Intermediate A cluster_int2 Intermediate B cluster_final Final Product SM 2-Amino-6-methylpyridine INT1 2-Amino-6-formylpyridine SM->INT1 [Oxidation] (e.g., SeO2, MnO2) INT2 2-Amino-6-(2-nitrovinyl)pyridine INT1->INT2 + CH3NO2 Henry Reaction FP 6-(2-Aminoethyl)pyridin-2-amine INT2->FP [Reduction] (e.g., H2, Pd/C)

Caption: Overall synthetic pathway from 2-amino-6-methylpyridine to the target compound.

Part 1: Synthesis of 2-amino-6-(2-nitrovinyl)pyridine

Principle and Rationale

The Henry reaction is a base-catalyzed addition of a nitroalkane to a carbonyl compound.[5][9] In this protocol, nitromethane serves as the nucleophile after deprotonation by a base. The resulting nitronate anion attacks the electrophilic carbonyl carbon of 2-amino-6-formylpyridine. The reaction is typically driven to completion by the in-situ dehydration of the intermediate β-nitro alcohol, which is facilitated by the acidic α-proton and the formation of a stable, conjugated system. Ammonium acetate is an effective catalyst as it provides a mild base (acetate) and an acid (ammonium ion) to facilitate the reaction steps.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierM.W. ( g/mol )Amount (mmol)Quantity
2-Amino-6-formylpyridine≥97%Commercial122.1210.01.22 g
Nitromethane (CH₃NO₂)Anhydrous, ≥96%Commercial61.0415.00.92 mL (1.05 g)
Ammonium Acetate (CH₃COONH₄)≥98%Commercial77.085.00.39 g
Glacial Acetic Acid (CH₃COOH)ACS GradeCommercial60.05-~20 mL
Ethyl Acetate (EtOAc)ACS GradeCommercial--~150 mL
Saturated Sodium Bicarbonate (NaHCO₃)-Lab Prepared--~50 mL
Brine-Lab Prepared--~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)-Commercial--~5 g

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-formylpyridine (1.22 g, 10.0 mmol), ammonium acetate (0.39 g, 5.0 mmol), and glacial acetic acid (20 mL).

  • Addition of Reagents: Stir the mixture at room temperature to achieve dissolution. To the resulting solution, add nitromethane (0.92 mL, 15.0 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc eluent system. The starting aldehyde should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Workup - Quenching: After completion, allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 mL of ice-cold water. A yellow-orange precipitate should form.

  • Workup - Neutralization: Stir the aqueous suspension for 15 minutes. Slowly add saturated sodium bicarbonate solution until the pH of the mixture is ~7-8.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexane) to yield the pure product.

Expected Results and Characterization
ParameterExpected Value
Yield 75-85%
Appearance Bright yellow to orange crystalline solid
Melting Point 165-168 °C
¹H NMR Consistent with the structure of the nitrovinyl product
Mass Spec (ESI) m/z = 166.1 [M+H]⁺

Part 2: Reduction of 2-amino-6-(2-nitrovinyl)pyridine

Principle and Rationale

Catalytic hydrogenation is a highly effective method for the reduction of both nitro groups and alkenes to their corresponding saturated amines.[8][10] Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. The reaction proceeds on the surface of the catalyst where hydrogen gas is adsorbed and subsequently transferred to the substrate, leading to the stepwise reduction of the functional groups. This method is preferred over metal hydride reagents (e.g., LiAlH₄) which can be less selective and require more stringent anhydrous conditions.[8]

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierM.W. ( g/mol )Amount (mmol)Quantity
2-Amino-6-(2-nitrovinyl)pyridineFrom Step 1-165.155.00.83 g
Palladium on Carbon (Pd/C)10 wt. %Commercial--~85 mg (10 mol%)
Methanol (MeOH)AnhydrousCommercial--50 mL
Hydrogen Gas (H₂)High PurityGas Cylinder--Balloon or Parr
Celite®-Commercial--~2 g

Procedure

  • Reaction Setup: To a 100 mL three-neck flask (or a suitable hydrogenation vessel), add 2-amino-6-(2-nitrovinyl)pyridine (0.83 g, 5.0 mmol) and methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (85 mg) to the flask under a nitrogen or argon atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care, especially when dry.

  • Hydrogenation: Seal the flask, and purge the system by evacuating and backfilling with hydrogen gas three times. Inflate a balloon with hydrogen and attach it to the flask (or pressurize the Parr apparatus to 50 psi).

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within 6-12 hours. Monitor the progress by TLC (10% MeOH in Dichloromethane with 1% NH₄OH) until the starting material is fully consumed. The yellow color of the solution should fade.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (~20 mL). Caution: Do not allow the filtered catalyst to dry completely on the filter paper as it can ignite upon exposure to air. Quench the filter cake with water.

  • Isolation: Combine the filtrates and concentrate the solvent under reduced pressure. The resulting crude product is often pure enough for subsequent use. If necessary, it can be purified by silica gel chromatography using a mobile phase of dichloromethane/methanol/ammonium hydroxide (e.g., 90:9:1).

Expected Results and Characterization
ParameterExpected Value
Yield 90-98%
Appearance Off-white to pale brown solid or viscous oil
¹H NMR Consistent with the structure of the final product
Mass Spec (ESI) m/z = 138.1 [M+H]⁺

Laboratory Workflow Visualization

Workflow setup1 Step 1: Reaction Setup (Aldehyde, CH3NO2, Catalyst in Acetic Acid) reflux1 Reflux for 4h setup1->reflux1 workup1 Quench, Neutralize & Extract reflux1->workup1 purify1 Dry, Concentrate & Purify (Recrystallization/Chromatography) workup1->purify1 char1 Characterize Intermediate (NMR, MS, MP) purify1->char1 setup2 Step 2: Reaction Setup (Intermediate, Pd/C in MeOH) char1->setup2 Proceed to Step 2 hydrog2 Hydrogenate (H2 Balloon, RT) setup2->hydrog2 workup2 Filter through Celite hydrog2->workup2 purify2 Concentrate Solvent workup2->purify2 char2 Characterize Final Product (NMR, MS) purify2->char2

Caption: Step-by-step laboratory workflow for the two-step synthesis.

References

  • Process for the preparation of 2-amino-alkylpyridines.
  • 2-Amino-6-methylpyridine.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • 2-Amino-6-Methylpyridine Manufacturers & Suppliers. Alkali Metals Limited.
  • Synthesis method of 2-amino pyridine compounds.
  • Pyridine. Wikipedia.
  • Henry reaction. Wikipedia.
  • Syntheses and structural studies of lithium complexes of 2-amino-6-methylpyridine. Journal of the Chemical Society, Dalton Transactions.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
  • Henry Reaction. Organic Chemistry Portal.
  • Reduction of nitro compounds. Wikipedia.
  • Henry Reaction (Nitroaldol Reaction). Tokyo Chemical Industry Co., Ltd.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.

Sources

Reagents for selective reduction of nitrile to aminoethyl in pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reduction of Pyridylacetonitriles to Aminoethylpyridines

Executive Summary

The reduction of pyridine-substituted nitriles to their corresponding primary amines is a pivotal transformation in medicinal chemistry, particularly for synthesizing histamine analogs and ethylamine-linked heterocycles. This guide specifically addresses the reduction of Pyridylacetonitriles (


)  to Aminoethylpyridines (

)
.

The Challenge: This transformation presents a "Selectivity Triangle" challenge:

  • Chemo-selectivity: Reducing the nitrile (

    
    ) without saturating the pyridine ring.
    
  • Catalyst Poisoning: The basic pyridine nitrogen (

    
     lone pair) often coordinates strongly to transition metal catalysts (Pd, Pt), deactivating them.
    
  • Dimerization: The highly reactive imine intermediate tends to react with the newly formed primary amine, generating unwanted secondary amine byproducts.

This Application Note details three field-proven protocols—Cobalt Boride , Raney Nickel , and Borane-Complexes —engineered to overcome these specific failure modes.

Mechanistic Insight: The "Dimerization" Trap

Understanding why nitrile reductions fail is the first step to success. The primary failure mode is not lack of reactivity, but the formation of secondary amines.

Figure 1: Mechanism of Secondary Amine Formation The diagram below illustrates the competing pathway where the product (Primary Amine) attacks the intermediate (Imine), leading to a secondary amine dimer.

DimerizationMechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine 2H PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine 2H SecondaryAmine Secondary Amine (Dimer) Imine->SecondaryAmine -NH3 / +2H PrimaryAmine->Imine Nucleophilic Attack Ammonia Ammonia (NH3) (Suppression Agent) Ammonia->Imine Mass Action Effect (Blocks Dimerization)

Caption: The "Dimerization Trap" occurs when the product amine attacks the imine intermediate. High concentrations of Ammonia (Protocol B) or rapid hydride transfer (Protocol A) prevent this.

Protocol A: The "Magic Mix" (Cobalt Chloride / NaBH₄)

Best For: Lab-scale (<10g), high functional group tolerance, and avoiding high-pressure equipment.

Principle: Sodium Borohydride (


) alone does not reduce nitriles.[1][2] However, in the presence of Cobalt(II) Chloride (

), it generates Cobalt Boride (

)
in situ. This black, heterogeneous species coordinates the nitrile and facilitates rapid hydride transfer. It is remarkably selective, leaving the pyridine ring intact.

Reagents:

  • Substrate: Pyridylacetonitrile (1.0 equiv)

  • Cobalt(II) Chloride Hexahydrate (

    
    ): 2.0 equiv
    
  • Sodium Borohydride (

    
    ): 10.0 equiv
    
  • Solvent: Methanol (MeOH)[3][4][5][6]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and an efficient reflux condenser (or open air with good ventilation), dissolve the pyridylacetonitrile (10 mmol) and

    
     (20 mmol) in MeOH (50 mL). The solution will turn deep purple/pink.
    
  • Cooling: Place the flask in an ice-water bath (

    
    ).
    
  • Addition (Critical): Add

    
     (100 mmol) portion-wise over 30–45 minutes.
    
    • Observation: The solution will turn black immediately (formation of

      
      ) and evolve hydrogen gas vigorously.
      
    • Safety: Ensure adequate venting. Do not seal the vessel.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS.

  • Quench: Carefully add 3N HCl until the pH is acidic (~pH 2) to decompose the boride complex and destroy excess hydride. Stir for 30 minutes until the black precipitate dissolves or becomes an inactive gray solid.

  • Workup:

    • Basify the aqueous layer with concentrated Ammonium Hydroxide (

      
      ) to pH >10.
      
    • Extract with DCM or Chloroform/Isopropanol (3:1) to recover the polar amine.

    • Dry over

      
       and concentrate.
      

Protocol B: Catalytic Hydrogenation (Raney Nickel)

Best For: Scale-up (>10g), industrial applications, and cost-efficiency.

Principle: Raney Nickel (RaNi) is less susceptible to pyridine poisoning than Palladium. However, to prevent secondary amine formation, the reaction must be conducted in the presence of ammonia, which shifts the equilibrium away from the dimer (see Figure 1).

Reagents:

  • Substrate: Pyridylacetonitrile

  • Catalyst: Raney Nickel (W2 or commercially available slurry), 20–50 wt% loading.

  • Solvent: Methanol saturated with Ammonia (7N

    
     in MeOH).
    
  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker).
    

Step-by-Step Protocol:

  • Catalyst Prep: Wash the Raney Nickel slurry (usually stored in water at pH 10) three times with MeOH to remove water. Warning: Raney Nickel is pyrophoric when dry. Keep wet at all times.

  • Loading: In a hydrogenation vessel (Parr bottle), add the substrate (dissolved in MeOH) and the washed Raney Nickel.

  • Ammonia Addition: Add Methanolic Ammonia (7N) such that the final concentration of

    
     is at least 5–10 equivalents relative to the nitrile.
    
  • Hydrogenation:

    • Pressure:[7][8][9][10][11] 40–60 psi (3–4 bar) is typically sufficient.

    • Temperature: Ambient to

      
      .
      
    • Time: 4–12 hours.

  • Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (Nitrogen blanket). Do not let the filter cake dry out (fire hazard).

  • Purification: Concentrate the filtrate. The ammonia evaporates, leaving the clean primary amine.

Protocol C: Borane Reduction (The "Adduct" Method)

Best For: Substrates with halogens (Cl, Br, I) on the pyridine ring (which might be cleaved by RaNi or


).

The Pyridine Trap: Borane (


) is an excellent reducing agent for nitriles, but it is a Lewis Acid. It will form a stable complex with the pyridine nitrogen (

). Standard workups often fail to break this bond, leading to low recovered yields.

Figure 2: Borane-Pyridine Adduct Workflow

BoraneWorkflow cluster_Workup The Critical Workup (Adduct Breaking) Step1 Reaction: Nitrile + BH3·THF Intermediate Intermediate Complex: Amine-Borane + Pyridine-Borane Adduct Step1->Intermediate Reflux THF AcidHydrolysis Method A: Acid Hydrolysis (Reflux w/ 6M HCl) Intermediate->AcidHydrolysis Strong Acid AmineExchange Method B: Amine Exchange (Reflux w/ DABCO or TMEDA) Intermediate->AmineExchange Lewis Base Exchange Product Free Aminoethylpyridine AcidHydrolysis->Product Basify & Extract AmineExchange->Product Chromatography

Caption: Borane reduction requires a specific "Adduct Breaking" step to release the pyridine nitrogen from the boron complex.

Step-by-Step Protocol:

  • Reaction: Dissolve substrate in anhydrous THF. Add

    
     (3.0 equiv) at 
    
    
    
    . Reflux for 2–4 hours.
  • Adduct Breaking (Mandatory):

    • Cool to

      
      .
      
    • Slowly add MeOH to quench excess borane.

    • Add 6M HCl (excess) and reflux for 1 hour. This harsh step is necessary to hydrolyze the

      
       bonds.
      
  • Isolation: Cool, basify with NaOH to pH 12, and extract.

Comparative Analysis

FeatureProtocol A (

)
Protocol B (Raney Ni/H2)Protocol C (Borane)
Selectivity (vs Ring) ExcellentGood (requires control)Excellent
Halogen Tolerance Moderate (Ar-Cl safe, Ar-I risk)Poor (Dehalogenation risk)Excellent
Scalability Low (<50g)High (kg scale)Moderate
Safety Profile

evolution, Cobalt waste
Pyrophoric catalyst, High PressurePyrophoric reagents
Primary Amine Yield 80–95%70–90% (if

used)
70–85%

References

  • Cobalt Boride Reduction (The "Magic Mix")

    • Satoh, T., et al.[1] "The selective reduction of nitriles to primary amines."[5][12][13] Tetrahedron Letters, 1969.[1]

    • Heinzman, S. W., & Ganem, B. "Mechanism of sodium borohydride-cobaltous chloride reductions."[3] Journal of the American Chemical Society, 1982.[1]

  • Raney Nickel & Ammonia Strategy

    • Robinson, J. C., & Snyder, H. R.
  • Borane Reduction of Heterocyclic Nitriles

    • Brown, H. C., et al. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of nitriles." Journal of Organic Chemistry, 1982.
  • Prevention of Secondary Amines

    • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.

Sources

Application Note: 6-(2-Aminoethyl)pyridin-2-amine in the Design of Selective nNOS Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 6-(2-Aminoethyl)pyridin-2-amine as a nNOS Inhibitor Intermediate Content Type: Detailed Application Note & Protocol Guide

Executive Summary

Neuronal Nitric Oxide Synthase (nNOS) is a validated therapeutic target for neurodegenerative disorders, including Alzheimer’s, Parkinson’s, and ALS. However, the development of clinically viable inhibitors is hindered by the high active-site conservation between nNOS and endothelial NOS (eNOS), the latter being critical for cardiovascular homeostasis.

6-(2-Aminoethyl)pyridin-2-amine represents a privileged scaffold in the "fragment-based" design of isoform-selective inhibitors. It functions as a minimal pharmacophore containing:

  • The Anchor (Head): A 2-aminopyridine ring that mimics the guanidine group of L-arginine, forming bidentate hydrogen bonds with the conserved glutamate residue (Glu592 in rat nNOS).

  • The Linker: An ethyl chain that positions the tail group away from the heme center.

  • The Handle (Tail): A primary amine available for derivatization to access peripheral hydrophobic pockets unique to nNOS.

This guide details the synthesis, functionalization, and biological validation of this intermediate, synthesizing protocols established by leading groups in the field (e.g., Silverman et al.).

Chemical Foundation & Mechanism

The utility of 6-(2-Aminoethyl)pyridin-2-amine lies in its ability to bridge the catalytic heme center and the substrate access channel.

Structural Logic
  • Bioisosterism: The 2-aminopyridine is a bioisostere of the substrate L-arginine.

  • Selectivity Driver: While the "head" binds identically in nNOS and eNOS, the "tail" (attached via the ethyl linker) can be modified to exploit subtle differences in the substrate access channel, specifically a hydrophobic pocket surrounding Tyr706 (rat nNOS) that is more flexible than the corresponding Tyr477 in eNOS.

Diagram 1: Mechanism of Action & Binding Mode

nNOS_Binding_Mechanism Inhibitor 6-(2-Aminoethyl) pyridin-2-amine Scaffold Glu592 Glu592 (Rat nNOS) Conserved Anchor Inhibitor->Glu592 Bidentate H-Bonds (Head Group) Heme Heme Propionates Electrostatic Interaction Inhibitor->Heme Electrostatic (Tail Amine) Tyr706 Tyr706 (nNOS) Flexible Gatekeeper Inhibitor->Tyr706 Van der Waals (Derivatized Tail) Selectivity Isoform Selectivity (nNOS >> eNOS) Glu592->Selectivity Potency Driver Tyr706->Selectivity Induced Fit Rotation

Caption: Mechanistic interaction map showing how the scaffold anchors to Glu592 while the tail interacts with Heme/Tyr706 to drive selectivity.

Experimental Protocols

Protocol 1: Synthesis of 6-(2-Aminoethyl)pyridin-2-amine

Objective: Synthesize the protected intermediate from commercially available 2-amino-6-methylpyridine. Rationale: Direct alkylation is difficult. The "Bromination-Cyanation-Reduction" pathway ensures the correct carbon chain length (2 carbons) and introduces the amine functionality cleanly.

Reagents Required:
  • 2-Amino-6-methylpyridine[1][2]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N-Bromosuccinimide (NBS), AIBN (Radical initiator)[3]

  • Sodium Cyanide (NaCN)

  • Borane-THF complex (BH₃·THF) or Raney Nickel/H₂

Step-by-Step Workflow:
  • Protection of the Head Group:

    • Dissolve 2-amino-6-methylpyridine (10 mmol) in THF.

    • Add Boc₂O (2.2 equiv) and DMAP (catalytic). Stir at RT for 12h.

    • Why? The 2-amino group is nucleophilic and will interfere with subsequent steps. Bis-Boc protection is preferred to completely nullify its reactivity.

    • Yield Check: Product should be a crystalline solid (Di-Boc-2-amino-6-methylpyridine).

  • Benzylic Bromination (Radical Substitution):

    • Dissolve the protected intermediate in CCl₄ or Benzotrifluoride (greener alternative).

    • Add NBS (1.1 equiv) and AIBN (0.1 equiv).

    • Reflux for 2–4 hours under N₂ atmosphere. Monitor by TLC.

    • Critical Step: Stop reaction before di-bromination occurs.

    • Purification: Filter succinimide; concentrate and purify via silica flash chromatography (Hexane/EtOAc).

  • Chain Extension (Cyanation):

    • Dissolve the brominated compound in DMSO or DMF.

    • Add NaCN (1.2 equiv). Caution: Highly Toxic.

    • Stir at RT or mild heat (40°C) for 2 hours.

    • Result: 2-(Di-Boc-amino)-6-(cyanomethyl)pyridine. The nitrile adds the required second carbon.

  • Nitrile Reduction to Amine:

    • Dissolve the nitrile in anhydrous THF.

    • Add BH₃·THF (1M solution, 3 equiv) dropwise at 0°C. Reflux for 2h.

    • Quench carefully with MeOH.

    • Alternative: Hydrogenation with Raney Ni in MeOH/NH₃ (50 psi H₂).

    • Outcome: 6-(2-Aminoethyl)pyridin-2-amine (with Head still protected).

Diagram 2: Synthesis Workflow

Synthesis_Pathway Start 2-Amino-6-methylpyridine Step1 1. Boc Protection (Boc2O, DMAP) Start->Step1 Inter1 Di-Boc-Protected Intermediate Step1->Inter1 Step2 2. Radical Bromination (NBS, AIBN, Reflux) Inter1->Step2 Inter2 6-(Bromomethyl) Intermediate Step2->Inter2 Step3 3. Cyanation (NaCN, DMSO) Inter2->Step3 Inter3 6-(Cyanomethyl) Intermediate Step3->Inter3 Step4 4. Reduction (BH3·THF or H2/Raney Ni) Inter3->Step4 Final 6-(2-Aminoethyl)pyridin-2-amine (Protected Head) Step4->Final

Caption: Step-wise synthetic route from methylpyridine precursor to the ethylamine scaffold.

Protocol 2: Library Generation (Reductive Amination)

Objective: functionalize the "Tail" amine to generate a library of potential inhibitors. Target: Create compounds with hydrophobic moieties (e.g., fluorophenyl) to engage the Tyr706 pocket.

  • Coupling:

    • Take the intermediate from Protocol 1 (Head-protected).

    • Dissolve in MeOH (dry).

    • Add the desired aldehyde (e.g., 3-fluorobenzaldehyde) (1.0 equiv).

    • Stir for 1h to form the imine.

    • Add NaBH₃CN or NaBH(OAc)₃ (1.5 equiv) and stir for 12h.

  • Global Deprotection:

    • Treat the crude coupled product with HCl/Dioxane (4M) or TFA/DCM (1:1).

    • Stir 2h to remove Boc groups from the "Head" aminopyridine.

    • Precipitate as the HCl salt using Et₂O.

Protocol 3: Biological Validation (Hemoglobin Capture Assay)

Objective: Measure the inhibition constant (


) against nNOS, eNOS, and iNOS.[4]
Principle:  NOS converts Oxyhemoglobin (

) to Methemoglobin (

) in the presence of NO. The reaction is monitored spectrophotometrically at 401 nm.
Assay Setup:
  • Buffer: 50 mM HEPES (pH 7.4), 10 μM FAD, 10 μM FMN, 10 μM H₄B, 100 U/mL Catalase, 100 μM DTT.

  • Enzyme Mix: Purified recombinant nNOS (rat or human) or eNOS (bovine or human).

  • Substrate: L-Arginine (typically near

    
    , ~10 μM).
    
  • Reaction:

    • Incubate Enzyme + Inhibitor + Buffer for 10 min at 37°C.

    • Initiate reaction by adding NADPH (final 100 μM) and Oxyhemoglobin (3 μM).

    • Monitor absorbance increase at 401 nm for 60–120 seconds (linear phase).

Data Analysis:
  • Calculate % Inhibition relative to DMSO control.

  • Determine

    
     using non-linear regression (GraphPad Prism).
    
  • Convert to

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Quantitative Performance Data

Typical values for inhibitors derived from this scaffold (e.g., Compound 14j from Silverman et al.).

ParameterRat nNOS (

)
Human nNOS (

)
Bovine eNOS (

)
Selectivity (nNOS/eNOS)
Scaffold Only > 5000 nM> 5000 nM> 10,000 nMN/A
Optimized Inhibitor 16 nM13 nM~22,000 nM> 1700-fold
Standard (L-NAME) ~500 nM~500 nM~500 nM~1-fold

Note: The scaffold itself is a weak inhibitor. High potency and selectivity are achieved only after functionalizing the ethylamine tail.

References

  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. Source: Journal of Medicinal Chemistry (2016).[5] URL:[Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Source: Journal of Medicinal Chemistry (2015). URL:[Link]

  • Structure-Based Design of Potent and Selective Inhibitors of Human Neuronal Nitric Oxide Synthase. Source: Silverman Lab / Northwestern University Publications. URL:[Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Source: Journal of Medicinal Chemistry (2023).[6] URL:[Link]

Sources

Protocol for Salt Formation of 2-amino-6-(2-aminoethyl)pyridine: A Comprehensive Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The conversion of an Active Pharmaceutical Ingredient (API) into a salt form is a critical strategy in drug development to optimize physicochemical and biopharmaceutical properties such as solubility, stability, and bioavailability. This application note provides a comprehensive, in-depth guide for the salt formation of 2-amino-6-(2-aminoethyl)pyridine, a molecule with multiple basic centers. We will explore the fundamental principles of salt formation, present detailed protocols for salt screening and scale-up crystallization, and describe the essential analytical techniques for the thorough characterization of the resulting salt forms. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound salt selection workflow.

Introduction

Approximately 50% of all drugs on the market are administered as salts.[1] This highlights the pivotal role of salt formation in rendering a promising API molecule into a viable drug product. The process of creating a salt can dramatically improve a drug's performance by modifying key properties including, but not limited to, aqueous solubility, dissolution rate, chemical stability, hygroscopicity, and manufacturability.[2][3]

The subject of this guide, 2-amino-6-(2-aminoethyl)pyridine, is a polybasic molecule, meaning it has multiple sites that can accept a proton to form a salt. Understanding the basicity of each site is fundamental to a rational salt selection strategy. This molecule presents three distinct basic centers:

  • Aliphatic Primary Amine (Ethylamine side-chain): The most basic site.

  • Aromatic Primary Amine (on the pyridine ring): Moderately basic.

  • Pyridine Ring Nitrogen: The least basic site.

A well-designed salt screening and selection program is not a matter of trial-and-error but a systematic investigation to identify the optimal salt form that possesses a balanced profile of desirable physicochemical properties.[1][4]

Physicochemical Principles of Salt Formation

The Critical Role of pKa

Successful salt formation is governed by the acid-base chemistry between the API and the chosen counterion. A fundamental guideline is the ΔpKa rule , which states that for a stable salt to form, the difference between the pKa of the basic API and the pKa of the acidic counterion should be greater than 2 to 3 units.[2][5] This difference ensures a high degree of proton transfer from the acid to the base, resulting in a stable ionic salt rather than a neutral co-crystal.[6]

For 2-amino-6-(2-aminoethyl)pyridine, we must consider the pKa of its conjugate acids at each basic site. Based on analogous structures, we can estimate these values:

Functional GroupRepresentative CompoundpKa of Conjugate Acid
Aliphatic Primary AmineEthylamine~10.8[7][8][9]
Aromatic Primary Amine2-Aminopyridine~6.86[1][2][10]
Pyridine Ring NitrogenPyridine~5.23[11][12]

The ethylamine nitrogen is the most likely site for initial protonation due to its high basicity. Therefore, to form a stable monosalt, an acid with a pKa less than approximately 8 would be required. To form a di-salt by protonating the second most basic site (the 2-amino group), a much stronger acid with a pKa below ~4 would be necessary.

Selection of Counterions

The choice of an acidic counterion is restricted to those that are pharmaceutically acceptable or "GRAS" (Generally Recognized As Safe). A preliminary screening should include a diverse set of acids with a range of pKa values and chemical structures to maximize the chances of identifying salts with varied and potentially beneficial properties.

Table 1: Common Pharmaceutically Acceptable Acids for Salt Screening

Acid pKa Value(s) Type
Hydrochloric Acid -7 Strong Mineral Acid
Sulfuric Acid -3, 1.99 Strong Mineral Acid
Methanesulfonic Acid (Mesylate) -1.9 Strong Organic Acid
Maleic Acid 1.9, 6.07 Dicarboxylic Acid
Tartaric Acid (L) 2.98, 4.34 Dicarboxylic Acid
Citric Acid 3.13, 4.76, 6.40 Tricarboxylic Acid
Succinic Acid 4.2, 5.6 Dicarboxylic Acid
Acetic Acid 4.76 Monocarboxylic Acid
Benzenesulfonic Acid (Besylate) -6.5 Strong Organic Acid

| p-Toluenesulfonic Acid (Tosylate) | -2.8 | Strong Organic Acid |

Materials and Equipment

3.1 Chemicals:

  • 2-amino-6-(2-aminoethyl)pyridine (free base, >98% purity)

  • Selected acids (e.g., from Table 1, analytical grade)

  • Solvents (HPLC grade): Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile (ACN), Ethyl Acetate, Tetrahydrofuran (THF), Water (Milli-Q or equivalent).

3.2 Equipment:

  • Analytical balance

  • Magnetic stirrers and hot plates

  • Vortex mixer

  • Centrifuge

  • 96-well plates (polypropylene) and sealing mats

  • Glass vials (e.g., 4 mL) with screw caps

  • pH meter or pH indicator strips

  • Microscope (polarized light optional)

  • Vacuum oven or desiccator

  • Spatulas, pipettes, and standard laboratory glassware

  • Filtration apparatus (Buchner funnel or vacuum filtration manifold)

Experimental Protocols

The salt selection process is a tiered approach, starting with a broad, small-scale screen to identify hits, followed by a more focused scale-up and characterization of promising candidates.

Salt_Selection_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization & Selection API Characterize API Free Base Counterion Select Diverse Counterions Screen Small-Scale Salt Screen (96-well plate) Counterion->Screen Isolation Isolate Solids (Evaporation/Cooling) Screen->Isolation ScaleUp Scale-Up Synthesis (100-500 mg) Isolation->ScaleUp Promising 'Hits' PrimaryChar Primary Characterization (XRPD, DSC, TGA, FTIR) ScaleUp->PrimaryChar SecondaryChar Secondary Characterization (Solubility, Hygroscopicity) PrimaryChar->SecondaryChar Select Select Optimal Salt Form SecondaryChar->Select

Caption: Protonation of 2-amino-6-(2-aminoethyl)pyridine.

Crystallinity: X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for determining if a material is crystalline or amorphous and for identifying unique crystalline forms (polymorphs). [13][14]

  • Principle: Crystalline materials will diffract X-rays at specific angles, producing a characteristic pattern of sharp peaks. Amorphous materials lack long-range order and produce a broad, featureless halo. Each unique crystal form of a salt will have a unique XRPD pattern, which serves as its "fingerprint."

  • Protocol:

    • Gently grind a small amount of the dried salt sample to a fine powder.

    • Mount the powder on the sample holder.

    • Acquire the diffraction pattern over a suitable range (e.g., 2-40° 2θ).

  • Interpretation: A pattern with sharp, well-defined peaks confirms the material is crystalline. Compare the pattern to the free base; a new pattern indicates a new solid form has been created.

Thermal Properties: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability, melting point, and presence of solvates or hydrates. [15][16][17]

  • DSC Principle: Measures the difference in heat flow between the sample and a reference as a function of temperature. It detects thermal events like melting (endotherm) and crystallization (exotherm). A sharp melting peak is indicative of a pure, crystalline material. [18][19]* TGA Principle: Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of volatile content, such as water or solvent, in the crystal lattice. [20][21][22]* Protocol (DSC/TGA):

    • Accurately weigh 2-5 mg of the salt into an appropriate pan (e.g., aluminum).

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Interpretation:

    • In the TGA thermogram, a step-wise weight loss before decomposition indicates the presence of a solvate or hydrate. The amount of weight lost can be used to determine the stoichiometry.

    • In the DSC thermogram, a sharp endotherm corresponds to the melting point of the salt. A high melting point (>150 °C) is often desirable for stability.

Hygroscopicity: Dynamic Vapor Sorption (DVS)

Hygroscopicity is the tendency of a substance to take up moisture from the atmosphere. It is a critical property that can impact stability, flowability, and processing. DVS is the gold-standard for quantifying this behavior. [23][24]

  • Principle: A microbalance measures the change in mass of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature. [3][25]* Protocol:

    • Place a small amount of the sample (10-20 mg) on the DVS sample pan.

    • Dry the sample under a stream of dry nitrogen (0% RH).

    • Execute a sorption/desorption isotherm program (e.g., 0% to 95% RH and back down in 10% RH steps).

  • Interpretation: The resulting plot of mass change vs. RH reveals how much water the sample absorbs. The European Pharmacopoeia provides a classification system based on the percentage weight gain at 80% RH. A non-hygroscopic or slightly hygroscopic salt is generally preferred.

Data Interpretation and Salt Selection

After characterizing a range of salts, the data must be compiled and compared to select the optimal candidate for further development.

Table 2: Example Salt Screening Summary Table

Counterion Stoichiometry Crystalline? (XRPD) Melting Point (°C, DSC) Solvate? (TGA) Hygroscopicity (% gain @ 80% RH) Aqueous Solubility (mg/mL)
HCl 1:1 Yes 185 No 1.5% (Slightly) 150
Mesylate 1:1 Yes 162 No 0.5% (Slightly) 210
Succinate 1:1 No N/A Yes (Hydrate) 8.2% (Moderately) 55

| Tartrate | 1:1 | Yes | 171 | No | 2.1% (Moderately) | 120 |

The "best" salt is dependent on the desired product profile. For an oral solid dosage form, a crystalline, non-hygroscopic salt with a high melting point and good aqueous solubility (like the Mesylate in the example above) would be a strong candidate. For an injectable formulation, maximum aqueous solubility might be the primary driver.

Conclusion

The salt formation of 2-amino-6-(2-aminoethyl)pyridine is a multifaceted but manageable process. A successful outcome relies on a systematic approach grounded in the principles of acid-base chemistry. By employing a tiered strategy of small-scale screening followed by rigorous characterization of promising candidates using orthogonal analytical techniques such as FTIR, XRPD, DSC/TGA, and DVS, researchers can confidently identify and select an optimal salt form. This rational approach de-risks the development process and significantly increases the probability of advancing a molecule with superior pharmaceutical properties.

References

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6341, Ethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1049, Pyridine. Retrieved from [Link]

  • Fiveable. (n.d.). Ethylamine Definition. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Yalcin, S., & Mutlu, I. (2012). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Acta Physica Polonica A.
  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Retrieved from [Link]

  • ChemBK. (2024). 2-Aminopyridine. Retrieved from [Link]

  • Quora. (2023). What is the pKa value of ethylamine and aniline?. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.
  • Ardena. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • Journal of Physical Chemistry A. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Retrieved from [Link]

  • Semantic Scholar. (2012). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Retrieved from [Link]

  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Mineral composition, crystallinity and dielectric evaluation of Bamboo Salt, Himalaya Salt, and Ba'kelalan salt content. Retrieved from [Link]

  • Pharmaceutical Technology. (2007). Strategy for the Prediction and Selection of Drug Substance Salt Forms.
  • Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. Retrieved from [Link]

  • Scientific & Academic Publishing. (2020). Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Retrieved from [Link]

  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]

  • Shriver, D. F. (n.d.). powder x-ray diffraction (pxrd). Retrieved from [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • ResolveMass. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • IUCr Journals. (2023). Exploring the thermal behaviour of the solvated structures of nifedipine. Retrieved from [Link]

  • Holodiag. (n.d.). Solid state analysis - Analytical techniques. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from [Link]

  • MDPI. (n.d.). Toward an Understanding of the Formation and Desolvation of Methanol Solvate, and Structure of Methanolysis Product: A Case Study of Nicosulfuron. Retrieved from [Link]

  • Ord. (n.d.). IR: amines. Retrieved from [Link]

  • NETZSCH. (2023). 4 Frequently Used Pharmaceutical Terms You Need To Know. Retrieved from [Link]

  • University of Rochester. (n.d.). Supplementary material - list of pharmaceutically acceptable acids. Retrieved from [Link]

  • Chemistry Skill. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • ResearchGate. (n.d.). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Research and Reviews. (2014). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Trinity College Dublin. (n.d.). X-ray Diffraction and Characterisation of Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-amino-6-(2-aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the purification of 2-amino-6-(2-aminoethyl)pyridine. The methodologies outlined herein are designed to address common impurities encountered during its synthesis, ensuring the final compound meets the high-purity standards required for downstream applications.

Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses common initial observations and provides rapid guidance for proceeding with purification.

Q1: My crude reaction product is a dark, viscous oil containing solids. What is the most effective first purification step?

A: A dark, multiphasic crude product suggests the presence of unreacted starting materials, inorganic salts, and polymeric or colored by-products. The most robust initial step is a liquid-liquid acid-base extraction. This technique leverages the basicity of the two amino groups on your target compound to selectively move it into an aqueous phase, leaving behind non-basic organic impurities. It is an excellent bulk purification method before proceeding to finer techniques like crystallization or chromatography.[1]

Q2: TLC and LC-MS analysis indicates the presence of unreacted starting material (e.g., 2-amino-6-methylpyridine or a protected precursor). How do I remove it?

A: The strategy depends on the properties of the starting material relative to your product.

  • Different Basicity/Solubility: If the starting material lacks the basic aminoethyl sidechain, its solubility in acidic water will be different from your highly basic product. An acid-base extraction is often sufficient to separate them.[2]

  • Similar Properties: If the starting material is structurally very similar to the product, making extraction ineffective, flash column chromatography is the preferred method. The significant difference in polarity between a methyl group (starting material) and an aminoethyl group (product) should allow for good separation on silica gel.

Q3: My analysis shows a significant isomeric impurity with the same mass as my product. What is the best approach for separation?

A: Isomeric impurities are a common challenge, often arising from non-selective reactions on the pyridine ring.[3]

  • Fractional Crystallization: If the isomers have sufficiently different crystal packing energies and solubilities, fractional crystallization can be highly effective. This requires careful selection of a solvent system where one isomer is significantly less soluble than the other.[4]

  • Preparative Chromatography: This is the most reliable method for separating isomers. High-Performance Liquid Chromatography (HPLC) or flash chromatography on a high-resolution stationary phase can resolve compounds with subtle structural differences.[5] For basic compounds like aminopyridines, it is often necessary to add a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the eluent) to the mobile phase to prevent peak tailing on silica gel.[6]

Q4: After initial purification, my product remains colored (yellow to brown). How can I obtain a colorless compound?

A: Color is typically due to trace amounts of highly conjugated or polymeric impurities. During the final recrystallization step, you can perform a decolorization treatment. After dissolving your crude product in the hot recrystallization solvent, add a small amount (typically 1-5% by weight) of activated carbon.[7] Keep the solution hot and stir for 5-15 minutes, then perform a hot filtration through a pad of Celite® or filter paper to remove the carbon. The filtrate, now decolorized, can be cooled to induce crystallization.

Part 2: In-Depth Purification Protocols

This section provides detailed, step-by-step guides for the most critical purification techniques.

Guide 1: High-Capacity Purification via Acid-Base Extraction

This method is ideal for the initial workup of a crude reaction mixture to remove non-basic and weakly basic organic impurities. The two amino groups on 2-amino-6-(2-aminoethyl)pyridine make it highly basic and thus readily soluble in aqueous acid.

Causality: The fundamental principle is the reversible conversion of the neutral, organic-soluble amine into its ionic, water-soluble ammonium salt.[1] By washing the organic layer with acid, the basic product is pulled into the aqueous phase. Neutral impurities remain in the organic phase. Subsequently, neutralizing the aqueous phase regenerates the neutral amine, which can be recovered by extraction with an organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Collect the aqueous (bottom) layer. Repeat the extraction of the organic layer 2-3 times to ensure complete recovery of the basic product.

    • Rationale: The HCl protonates the basic nitrogen atoms of the aminopyridine, forming the water-soluble hydrochloride salt.

  • Organic Impurity Removal: Combine the acidic aqueous extracts in the separatory funnel. Wash this combined aqueous layer with a fresh portion of ethyl acetate or DCM to remove any trapped neutral organic impurities. Discard the organic wash.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated base, such as 6 M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the pH is >10. The free amine may precipitate or form an oil.

    • Rationale: Neutralizing the solution deprotonates the ammonium salt, regenerating the neutral, organic-soluble free base.[2]

  • Product Recovery: Extract the basified aqueous layer multiple times with a fresh organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified 2-amino-6-(2-aminoethyl)pyridine.

G start Crude Product in Organic Solvent extract_acid Extract with 1M HCl (x3) start->extract_acid sep1 Separate Layers extract_acid->sep1 org_impurities Organic Layer (Neutral/Acidic Impurities) -> Discard sep1->org_impurities aq_extract Combined Aqueous Layers (Product as HCl Salt) sep1->aq_extract wash_aq Wash with Fresh Organic Solvent aq_extract->wash_aq sep2 Separate Layers wash_aq->sep2 org_wash Organic Wash -> Discard sep2->org_wash aq_pure Purified Aqueous Layer sep2->aq_pure basify Basify with NaOH to pH > 10 aq_pure->basify extract_org Extract with Organic Solvent (x3) basify->extract_org sep3 Separate Layers extract_org->sep3 aq_waste Aqueous Waste -> Discard sep3->aq_waste org_product Combined Organic Layers (Contains Product) sep3->org_product dry Dry (Na2SO4) & Concentrate org_product->dry final_product Purified Product dry->final_product

Caption: Workflow for purifying aminopyridines via acid-base extraction.

Guide 2: Recrystallization for High-Purity Crystalline Product

Recrystallization is a powerful technique for obtaining a highly pure, crystalline solid product. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[8]

Causality: By dissolving the impure compound in a minimal amount of a hot solvent and then allowing it to cool slowly, the compound's solubility decreases, and it crystallizes out of the solution. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).

The choice of solvent is critical. An ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. Based on solubility data for similar compounds like 2-aminopyridine, suitable solvent systems can be proposed.[8]

Solvent System Type Rationale & Comments
Isopropanol / WaterTwo-solventDissolve in hot isopropanol, add hot water dropwise until turbidity appears, then clarify with a drop of isopropanol. Good for polar compounds.
TolueneSingle-solventGood for moderately polar compounds. The product should be significantly less soluble at room temperature or 0 °C.
Ethyl Acetate / HexanesTwo-solventDissolve in minimal hot ethyl acetate, then add hexanes as the anti-solvent until the solution becomes cloudy. Cool slowly.
AcetonitrileSingle-solvent2-aminopyridine shows moderate solubility in acetonitrile, which increases with temperature, making it a viable candidate.[8]
  • Solvent Addition: Place the crude, semi-purified solid in an Erlenmeyer flask. Add a small amount of the chosen solvent.

  • Heating and Dissolution: Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer the flask to an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Guide 3: Strategic Purification Planning

Choosing the correct sequence of purification steps is critical for efficiency and yield. This decision tree provides a logical framework for developing a purification strategy based on the initial analysis of the crude product.

G start Analyze Crude Product (TLC, LC-MS, NMR) is_oily Is it an oil or multiphase mixture? start->is_oily is_solid Is it a solid with >80% purity? is_oily->is_solid No acid_base Perform Acid-Base Extraction is_oily->acid_base Yes has_isomers Are isomers or closely related impurities present? chromatography Perform Column Chromatography has_isomers->chromatography Yes recrystallize Perform Recrystallization has_isomers->recrystallize No is_solid->has_isomers No is_solid->chromatography Yes final_purity Is purity >99%? final_purity->chromatography No finished Product is Pure final_purity->finished Yes re_analyze Re-analyze Product acid_base->re_analyze chromatography->re_analyze recrystallize->final_purity re_analyze->has_isomers

Caption: Decision tree for selecting a purification method.

References

  • US4628097A, Process for the preparation of 2-amino-alkylpyridines, Google P
  • Wikipedia, Pyridine. [Link]

  • CN102276526B, Synthesis method of 2-amino pyridine compounds, Google P
  • An-Fei, H., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Brückner, R., et al. (2003). Impurity profile of amino acids. Pharmeuropa, 15(3), 444-451. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • CN104529886A, Method for separating mixed aminopyridine through crystallization and rectification coupling technology, Google P
  • Danagulyan, G. G., et al. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemistry of Heterocyclic Compounds, 36, 574-576. [Link]

  • TIEI Extraction. (2024). liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. [Link]

  • CN107011254B, Synthesis and purification method of 2-amino-4-methylpyridine, Google P
  • Wang, J., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1546–1556. [Link]

  • Diaion. Separation and Refining of Amino acids. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 9(10), 1887–1890. [Link]

  • CN107011255A, A kind of method and its purification process that aminopyridine is prepared by picoline, Google P
  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]

Sources

Technical Support Center: Hydrogenation of 6-(cyanomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Diagnostics

You are likely encountering one of three critical failure modes: catalyst poisoning (reaction stalls), dimerization (secondary amine formation), or incomplete conversion . The hydrogenation of 6-(cyanomethyl)pyridin-2-amine is deceptively complex due to the substrate's ability to act as a bidentate ligand and the inherent reactivity of the intermediate imine.

The "Why" Behind the Failure

To troubleshoot effectively, we must visualize the invisible competition occurring on the catalyst surface.

A. Catalyst Poisoning (The Chelation Effect)

The 2-aminopyridine moiety is a potent chelator. Unlike simple benzonitriles, your substrate contains a pyridine nitrogen and an exocyclic amine. These can coordinate to metal sites (Pd, Pt, or Ni) in a bidentate fashion, effectively "capping" the active sites and preventing H₂ adsorption.

  • Symptom: Reaction starts but stops at 10-20% conversion.

  • Solution: Disrupt chelation via protonation (acidic media) or steric bulk (protection).

B. The Condensation Trap (Dimerization)

As the nitrile (


) reduces, it forms a reactive imine intermediate (

). If a newly formed primary amine (

) attacks this imine, it expels ammonia and forms a secondary amine (dimer).
  • Symptom: Mass spec shows M+ Product mass peaks (dimer) or lower yield.

  • Solution: High dilution, ammonia saturation, or rapid turnover (high pressure).

Mechanistic Pathway & Failure Points

The following diagram illustrates the competing pathways. Your goal is to maximize Path A and suppress Path B .

G Substrate 6-(cyanomethyl) pyridin-2-amine Imine Imine Intermediate (R-CH=NH) Substrate->Imine + H2 (Slow Step) Poisoned Catalyst-Substrate Complex (Dead Cat) Substrate->Poisoned Chelation (Inhibits H2) PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine + H2 (Fast Step) Path A Dimer Secondary Amine (Dimer Impurity) Imine->Dimer + Primary Amine (- NH3) Path B

Figure 1: Reaction network showing the critical divergence between productive hydrogenation (Path A) and dimerization (Path B), alongside the parallel risk of catalyst poisoning.

Catalyst Selection & Optimization Matrix

The choice of catalyst dictates your solvent and additive strategy. Do not mix these systems randomly.

FeatureRaney Nickel (RaNi) Palladium on Carbon (Pd/C) Platinum Oxide (PtO₂)
Primary Use Industrial Standard (Cost/Scale)Lab Scale / High ActivityDifficult Substrates
Poison Resistance Moderate (High surface area helps)Low (Susceptible to N-poisoning)High
Selectivity Excellent (with NH₃)Good (requires Acid)Risk of Ring Reduction
Key Additive Ammonium Hydroxide (NH₄OH) HCl or Acetic Acid Acetic Acid
Pressure Req. Medium (3–10 bar)Low (1–3 bar)Low (1–3 bar)
Risk Factor Pyrophoric / Ni LeachingStalling due to poisoningOver-reduction of pyridine ring

Validated Experimental Protocols

Protocol A: The "Scavenger" Method (Raney Nickel)

Best for: Minimizing dimerization and large-scale batches.

Theory: Saturated ammonia shifts the equilibrium of the condensation step backward, preventing dimer formation. RaNi is less prone to electronic poisoning by the pyridine ring than Pd.

  • Preparation: Wash active Raney Nickel (approx. 20-50 wt% loading) with MeOH (x3) to remove water. WARNING: Keep wet; pyrophoric.

  • Solvent: 7M NH₃ in Methanol (commercial) or saturate MeOH with NH₃ gas at 0°C.

  • Loading: Dissolve substrate in the ammonia/MeOH solution.

  • Reaction: Pressurize to 5–10 bar (70–150 psi) H₂. Stir vigorously (gas-liquid mass transfer is rate-limiting).

  • Workup: Filter through Celite (keep wet!). Concentrate filtrate.

    • Note: If the solution is green, Ni has leached. Treat with EDTA or pass through a silica plug.

Protocol B: The "Proton Mask" Method (Pd/C)

Best for: Lab scale, rapid screening, or if RaNi is unavailable.

Theory: Acidifying the media protonates the pyridyl nitrogen and the exocyclic amine. This prevents them from binding tightly to the Pd surface (poisoning) and activates the nitrile toward reduction.

  • Solvent: Methanol + 3.0 equivalents of HCl (e.g., 1.25M HCl in MeOH) OR Glacial Acetic Acid.

  • Catalyst: 10 wt% Pd/C (use 10-20 wt% loading relative to substrate).

  • Reaction: 3 bar (45 psi) H₂ at Room Temperature.

  • Monitoring: Watch for stalling. If it stalls, the catalyst surface is saturated. Filter and add fresh catalyst (do not just add more).

  • Workup: The product will be a salt (HCl or Acetate).[1] Neutralize with NaOH/NaHCO₃ after filtering the catalyst to avoid precipitating salts on the Pd (which creates fire hazards).

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

Troubleshooting Start Identify Problem Stall Reaction Stalls (<50% Conv) Start->Stall Dimer Dimer Impurity (Secondary Amine) Start->Dimer RingRed Over-Reduction (Piperidine formed) Start->RingRed Stall_Q Is media Acidic? Stall->Stall_Q Dimer_Q Using Ammonia? Dimer->Dimer_Q Ring_Sol Switch Catalyst: Pd/C -> RaNi or Lower Temp RingRed->Ring_Sol Add 2-3 eq HCl/AcOH\n(Mask Poison) Add 2-3 eq HCl/AcOH (Mask Poison) Stall_Q->Add 2-3 eq HCl/AcOH\n(Mask Poison) No Increase H2 Pressure\nor Catalyst Load Increase H2 Pressure or Catalyst Load Stall_Q->Increase H2 Pressure\nor Catalyst Load Yes Switch to7M NH3/MeOH\n(RaNi Route) Switch to7M NH3/MeOH (RaNi Route) Dimer_Q->Switch to7M NH3/MeOH\n(RaNi Route) No Increase Dilution\n(Reduce intermolecular contact) Increase Dilution (Reduce intermolecular contact) Dimer_Q->Increase Dilution\n(Reduce intermolecular contact) Yes

Figure 2: Diagnostic flowchart for isolating reaction parameters based on observed impurities or kinetic failures.

Frequently Asked Questions (FAQ)

Q: The reaction works on 100mg but fails on 5g. Why? A: Hydrogenation is mass-transfer limited. On a larger scale, the H₂ gas cannot dissolve into the liquid fast enough to keep up with the catalyst.

  • Fix: Increase stirring speed (rpm) significantly. Use a baffled flask or an autoclave with a gas-entrainment impeller.

Q: My product is green/blue after using Raney Nickel. A: This is Nickel leaching, caused by the chelating nature of the resulting ethylenediamine-like tail on your pyridine.

  • Fix: Wash the organic layer with aqueous EDTA or dilute ammonium hydroxide. Alternatively, scavenge with a silica-supported thiol resin (e.g., SiliaMetS®).

Q: Can I use Boc-protection to solve the poisoning? A: Yes, and it is highly recommended if the direct route is inconsistent. Protecting the 2-amine with a Boc group (


) removes the bidentate chelation capability and increases solubility. The Boc group is stable to standard hydrogenation conditions.

Q: Why not use PtO₂ (Adams' Catalyst)? A: While active, PtO₂ is notorious for reducing pyridine rings to piperidines, especially in acidic media. Given your substrate is electron-rich (amino-pyridine), the ring is somewhat deactivated toward reduction, but PtO₂ remains a high-risk choice for selectivity.

References & Authority

  • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001. (The definitive text on catalyst selection and poisoning mechanisms).

  • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Foundational work on nitrile reduction and ammonia additives).

  • Hegedus, L. S. et al. "Palladium-Catalyzed Hydrogenation of Nitriles."[2] Journal of the American Chemical Society. (Discusses the mechanism of imine condensation).

  • Org. Process Res. Dev. "Practical Guide to Rational Catalyst Selection." (General principles for RaNi vs Pd/C in industrial settings).

  • Bagal, D. B. et al. "Catalytic Hydrogenation of Nitriles to Amines." Catalysis Science & Technology, 2020. Link (Recent review on suppressing secondary amine formation).

Sources

Technical Support Center: Stability of 2-Aminopyridine Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Troubleshooting of 2-Aminopyridine Diamines in Solution Audience: Medicinal Chemists, Analytical Scientists, and Formulation Engineers

Core Stability Profile & Mechanistic Insights

The Chemical Context

2-aminopyridine (2-AP) diamines are privileged scaffolds in kinase inhibitor design (e.g., Crizotinib, Palbociclib) and neurological agents (e.g., Amifampridine). While the pyridine ring offers improved metabolic stability over phenyl analogs, the introduction of a second amino group (diamine functionality) drastically alters the physicochemical landscape.

Why they degrade:

  • Electron-Rich Oxidation: The "diamine" nature increases electron density. Unlike simple 2-aminopyridines, ortho- or para-diamines (e.g., 2,3-diaminopyridine) are highly susceptible to oxidation, forming reactive quinone-imine species or azo-dimers. This often manifests as rapid solution discoloration (yellow

    
     brown).
    
  • Photolytic Instability: 2-aminopyridines are inherently fluorescent. In solution, absorbed UV energy can drive ring-opening reactions or photo-oxidation, particularly in oxygenated protic solvents.

  • Excipient Reactivity: The exocyclic amine is a potent nucleophile. In the presence of trace aldehydes (common impurities in PEG or alcohols), they readily form Schiff bases.

Troubleshooting Guide (FAQ Format)

Category A: Visual & Physical Anomalies

Q1: My clear solution turned brown/black after 24 hours at room temperature. Is the compound ruined?

  • Diagnosis: This is classic oxidative coupling . 2-aminopyridine diamines, especially those with ortho or para substitution patterns, readily oxidize to form colored quinone-diimines or azo-dimers in the presence of dissolved oxygen.

  • Immediate Action: Run an LC-MS. If the parent peak is >95%, the color may be due to trace (<1%) highly chromophoric oxidation products.

  • Prevention:

    • Degas all solvents (sparge with Helium or Argon for 15 mins) before preparation.

    • Store solutions under an inert atmosphere (Argon/Nitrogen).

    • Add an antioxidant (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite) if the assay permits.

Q2: I see fine needle-like precipitates in my DMSO stock after freezing and thawing.

  • Diagnosis: Crystal seeding/Polymorph crash. 2-aminopyridines often have flat, planar structures that stack efficiently (

    
    -
    
    
    
    stacking). Repeated freeze-thaw cycles can induce nucleation of a less soluble stable polymorph.
  • Resolution:

    • Sonicate the sample at 30°C–40°C for 20 minutes.

    • Vortex vigorously.

    • Critical: Do not use heat alone; sonication breaks the crystal lattice more effectively.

Category B: Analytical Inconsistencies

Q3: My HPLC chromatogram shows a "ghost peak" that grows over time in Methanol/Ethanol.

  • Diagnosis: Hemiaminal/Schiff Base Formation. If your solvent is not HPLC-grade or has aged, it may contain trace formaldehyde or acetaldehyde. The 2-amino group reacts to form a hemiaminal (unstable) or imine (stable).

  • Verification: Check the mass of the new peak.

    • +12 Da (Formaldehyde imine)

    • +26 Da (Acetaldehyde imine)

  • Fix: Switch to Acetonitrile (ACN) as the organic modifier. ACN is a non-protic, non-carbonyl solvent that prevents this pathway.

Q4: Recovery is low (<80%) from glass vials, but good from plastic.

  • Diagnosis: Surface Adsorption. The pyridine nitrogen is basic (pKa ~6.8). It can interact strongly with the silanol groups (Si-OH) on the surface of untreated glass vials.

  • Fix:

    • Use silanized glass vials or polypropylene containers.

    • Adjust solvent pH to <3 (protonate the silanols) or >9 (suppress ionization), though pH >9 increases oxidation risk.

Degradation Pathways Visualization

The following diagram illustrates the primary degradation routes for a generic 2-aminopyridine diamine in solution.

StabilityPathways Parent 2-Aminopyridine Diamine (Parent) Oxidation Oxidation (Dissolved O2 / Metal Ions) Parent->Oxidation Light UV Light (hv) Parent->Light Aldehyde Trace Aldehydes (in MeOH/PEG) Parent->Aldehyde Quinone Quinone Diimine (Colored Species) Oxidation->Quinone -2H, -2e- Azo Azo Dimer (Insoluble) Oxidation->Azo Coupling RingOpen Ring Opening/ Photocyclization Light->RingOpen Excited State Schiff Schiff Base (Imine) Aldehyde->Schiff -H2O

Caption: Primary degradation pathways: Oxidation (red) leads to color change; Excipient reaction (green) leads to adducts.

Standardized Protocols

Protocol A: Stability-Indicating Stock Preparation

Use this protocol for preparing analytical standards to ensure >1 week stability.

StepActionTechnical Rationale
1 Weighing Weigh compound into an amber, silanized glass vial.
2 Solvent Choice Use DMSO-d6 (for NMR) or DMSO (anhydrous, ≥99.9%). Avoid MeOH.
3 Acidification Add 1 molar equivalent of HCl or TFA (if compatible with downstream assay).
4 Degassing Flush headspace with Argon gas for 30 seconds before capping.
5 Storage Store at -20°C or -80°C .
Protocol B: Forced Degradation Stress Test (Rapid Validation)

Perform this to determine the specific vulnerabilities of your specific diamine derivative.

  • Acid Stress: Dissolve to 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours.

    • Pass Criteria: >95% recovery. (2-APs are usually acid stable).

  • Oxidative Stress: Dissolve in 0.3% H2O2 at Room Temp for 2 hours.

    • Pass Criteria: >90% recovery. (Expect N-oxide formation; if >10% loss, requires antioxidant formulation).

  • Photostability: Expose clear glass vial to 1.2 million lux hours (approx 24h sunlight).

    • Pass Criteria: >95% recovery. (If failed, strictly use amber glassware).

Decision Logic for Solvent Selection

Use this flowchart to select the optimal solvent system for your experiments.

SolventLogic Start Select Solvent for 2-Aminopyridine Diamine IsBiological Is this for a Biological Assay? Start->IsBiological BioYes Yes IsBiological->BioYes In Vitro/In Vivo BioNo No (Analytical/Storage) IsBiological->BioNo QC/Chem SolubilityCheck Is solubility > 10 mM? BioYes->SolubilityCheck DMSO Use DMSO (Stock) Dilute into Buffer SolubilityCheck->DMSO Yes Acidified Use 10 mM HCl or Mesylate Salt Form SolubilityCheck->Acidified No (Precipitates) Technique Technique? BioNo->Technique LCMS LC-MS Technique->LCMS NMR NMR Technique->NMR ACN_Water 50:50 ACN:Water + 0.1% Formic Acid LCMS->ACN_Water DMSO_d6 DMSO-d6 (Store Dark/Frozen) NMR->DMSO_d6

Caption: Decision tree for solvent selection based on application (Biological vs. Analytical).

References

  • Rao, R. N., & Chanda, K. (2022).[1][2] 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58, 343-382.[2]

  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Hospital Pharmacy. (Contextual validation of solid-state vs solution stability).

  • Edinburgh Instruments. (2022).[3] Relative Quantum Yield of 2-Aminopyridine. Application Note. (Data on photophysical properties and acid stability).

  • Roskoski, R. (2022).[2] Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. (Solubility and structural data on aminopyridine kinase inhibitors).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10439, 2-Aminopyridine.

Sources

Overcoming hygroscopic nature of aminopyridine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopicity in Aminopyridine Hydrochloride Salts

Current Status: Operational | Ticket Priority: Critical

Welcome to the Solid-State Chemistry Support Hub

User Issue: "My aminopyridine hydrochloride salt turns into a sticky gum within minutes of exposure to air. Weighing is inaccurate, and the material clogs my hopper. How do I stabilize this?"

Executive Summary: Aminopyridines (e.g., 4-Aminopyridine/Fampridine, 3,4-Diaminopyridine) are weak bases. While converting them to Hydrochloride (HCl) salts dramatically improves aqueous solubility, it introduces a critical failure point: deliquescence . The chloride anion (


) acts as an aggressive hydrogen bond acceptor, lowering the Critical Relative Humidity (CRH) of the solid to levels often below ambient lab conditions (<40% RH).

This guide provides a tiered troubleshooting protocol ranging from immediate handling fixes to fundamental crystal engineering solutions.

Module 1: The Root Cause (Diagnostics)

Q: Why is my salt "drinking" moisture from the air?

A: You are fighting the thermodynamics of the chloride ion. In the crystal lattice of aminopyridine HCl, the protonated pyridinium nitrogen forms an ionic bond with the chloride ion. However, the chloride ion has a high charge density and remains "thirsty" for hydrogen bonds. When exposed to atmospheric moisture, the surface energy of the crystal favors the formation of a hydration shell over the lattice energy of the dry salt.

The Failure Cascade:

  • Adsorption: Water molecules adsorb to the crystal surface.

  • Condensation: A saturated solution film forms on the particle surface.

  • Deliquescence: Once the RH exceeds the salt's Critical Relative Humidity (CRH), the crystal dissolves into its own sorbed water, forming a liquid solution.[1]

Visualizing the Failure Mode

The following diagram illustrates the pathway from dry powder to deliquescent failure.

MoistureSorption cluster_env Environmental Factors Dry Dry Aminopyridine HCl (Crystalline) Adsorption Surface Adsorption (H-bonding with Cl-) Dry->Adsorption > 30% RH Condensation Liquid Bridge Formation Adsorption->Condensation > CRH Deliquescence Deliquescence (Phase Transformation to Liquid) Condensation->Deliquescence Autocatalytic Instability Chemical Instability (Hydrolysis/Oxidation) Deliquescence->Instability Time Temp Temperature Airflow Airflow

Caption: Fig 1. Thermodynamic cascade of moisture-induced phase transition in hydrochloride salts.

Module 2: Immediate Handling & Processing (The "Workaround")

Q: I cannot change the salt form. How do I process this material without it sticking?

A: If you are locked into the HCl salt, you must engineer the environment and the formulation.

Protocol A: The "Zero-Moisture" Weighing Technique

Standard weighing boats are permeable. Use this protocol for analytical precision.

  • Equilibration: Move the bulk container into a glove box or glove bag purged with dry nitrogen (<5% RH).

  • Aliquot: Weigh the required amount into a pre-dried glass vial (not plastic).

  • Seal: Cap the vial immediately inside the dry environment.

  • Transfer: Only open the vial immediately before addition to the solvent.

Protocol B: Formulation Shielding (Glidants)

To improve flowability in hoppers or capsule filling:

Excipient ClassRecommended MaterialMechanism of ActionConcentration
Glidant/Desiccant Colloidal Silicon Dioxide (e.g., Aerosil 200)Coats particles; high surface area competes for moisture.0.5% - 2.0% w/w
Moisture Scavenger Starch 1500 (Pregelatinized Starch)Preferentially absorbs free water within the capsule.5.0% - 10.0% w/w
Coating Polymer PVA (Polyvinyl Alcohol)Forms a gas barrier film (if coating tablets).3.0% weight gain

Module 3: Crystal Engineering (The "Fix")

Q: Is there a better solid form than the Hydrochloride?

A: Yes. The commercial oral formulation of 4-Aminopyridine (Ampyra®) actually uses the Free Base , not the HCl salt. While the Free Base has lower solubility, it is non-hygroscopic and stable.

If you require high solubility (e.g., for parenteral use) but need stability, you must screen for alternative anions or co-crystals.

Comparative Data: Counter-ion Selection
Salt FormSolubility (mg/mL)Hygroscopicity (at 60% RH)Stability RiskRecommendation
Hydrochloride (HCl) > 50 (Very High)Severe (Deliquescent)HighAvoid for solid oral dosage forms.
Free Base ~30 (Moderate)LowLowGold Standard for oral tablets.
Mesylate HighModerateModerateGood alternative for injectables.
Fumarate ModerateLowLowExcellent balance for stability.
Workflow: Co-Crystal Screening Protocol

If the Free Base is too insoluble and HCl is too unstable, synthesize a co-crystal.

Objective: Replace the weak H-bonds of the hydrate with strong synthons between the API and a co-former.

  • Selection: Choose co-formers with carboxylic acid groups (Benzoic acid, Salicylic acid, Fumaric acid).

  • Liquid-Assisted Grinding (LAG):

    • Mix Aminopyridine + Co-former (1:1 molar ratio).

    • Add catalytic amount of solvent (Ethanol/Methanol).

    • Grind for 20 minutes (ball mill).

  • Validation: Analyze via XRPD (X-Ray Powder Diffraction). Look for new peaks distinct from individual components.

  • Stress Test: Expose to 75% RH for 24 hours. Measure mass gain.

SaltSelection Start Start: Aminopyridine Formulation ReqSol Is High Solubility (>50mg/mL) Required? Start->ReqSol Oral Target: Oral Solid Dosage? ReqSol->Oral No (Moderate is ok) UseAltSalt Screen Mesylate/Fumarate Salts ReqSol->UseAltSalt Yes (Injectable) UseBase USE FREE BASE (Industry Standard) Oral->UseBase Yes UseCoCrystal Develop Co-Crystal (e.g., w/ Benzoic Acid) Oral->UseCoCrystal No (Special Release) UseAltSalt->UseCoCrystal If Hygroscopic

Caption: Fig 2. Decision matrix for solid-state form selection based on solubility and stability requirements.

Module 4: Analytical Troubleshooting

Q: How do I measure water content if the sample absorbs water during the test?

A: Standard Karl Fischer (KF) titration often fails because the sample absorbs atmospheric moisture during the transfer to the titration cell, leading to false positives.

Corrective Protocol:

  • Use TGA (Thermogravimetric Analysis):

    • Use a TGA with a sealed pan puncher .

    • Seal the sample in an aluminum pan inside a glove box.

    • The TGA instrument punches the lid inside the furnace immediately before heating.

    • Result: Measures only the water originally in the sample.

  • Oven Vial KF:

    • Seal sample in a crimp-top vial.

    • Heat the vial to drive off water vapor.

    • Transfer the vapor (via hollow needle) to the KF titrator, not the solid.

References

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Acorda Therapeutics. (2010).[3] Ampyra (dalfampridine) Extended Release Tablets Prescribing Information. (Demonstrates use of free base for stability). Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion hygroscopicity). Link

  • Variankaval, N., et al. (2006). Crystal structure and hygroscopicity of the HCl salt of a weak base. Crystal Growth & Design. (Mechanistic insight into chloride H-bonding). Link

Sources

Validation & Comparative

A Guide to the NMR Spectral Analysis of 6-(2-Aminoethyl)pyridin-2-amine Dihydrochloride and its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride, a compound of interest in pharmaceutical research and drug development. In the absence of a publicly available experimental spectrum for this specific salt, this document presents a detailed, predicted ¹H and ¹³C NMR analysis grounded in established spectroscopic principles and supported by comparative data from structurally related analogs. This approach not only offers a reliable method for the structural verification of the title compound but also serves as an educational tool for researchers working with substituted pyridine derivatives.

Introduction: The Importance of Structural Verification

6-(2-Aminoethyl)pyridin-2-amine is a diamine derivative of pyridine. Its dihydrochloride salt form is often preferred in pharmaceutical applications to enhance stability and aqueous solubility. Accurate and unambiguous structural confirmation is a critical step in the drug development pipeline, and NMR spectroscopy is the most powerful technique for the elucidation of the structure of organic molecules in solution. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra, providing a roadmap for researchers to interpret and verify the structure of this and similar compounds.

Predicted NMR Spectrum of this compound

The prediction of the NMR spectrum is based on the principle of substituent additivity and by comparing the expected chemical shifts with those of well-documented, structurally related compounds. The key structural fragments influencing the spectrum are the 2-aminopyridine core, the 2-aminoethyl side chain, and the effects of protonation on the two amine groups.

Molecular Structure and Proton/Carbon Numbering:

Caption: Numbering scheme for 6-(2-Aminoethyl)pyridin-2-amine.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts (in ppm) in a common solvent like D₂O or DMSO-d₆ are summarized in the table below. The use of a protic solvent like D₂O will lead to the exchange of the amine and ammonium protons with deuterium, causing their signals to disappear. In an aprotic solvent like DMSO-d₆, these protons would be visible as broad signals.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Justification and Comparative Analysis
H3 ~6.6 - 6.8Doublet (d)In 2-aminopyridine, H3 is at ~6.5 ppm. The electron-donating effect of the 6-aminoethyl group will cause a slight upfield shift.
H4 ~7.5 - 7.7Triplet (t) or Doublet of Doublets (dd)This proton is coupled to both H3 and H5. In 2-aminopyridine, H4 appears around 7.4 ppm. The substituent at C6 will have a minor effect.
H5 ~6.7 - 6.9Doublet (d)Similar to H3, this proton is influenced by the adjacent amino group and the substituent at C6.
H7 (CH₂) ~3.0 - 3.2Triplet (t)These protons are on the carbon alpha to the pyridine ring. Their chemical shift is downfield due to the aromatic ring's deshielding effect.
H8 (CH₂) ~3.3 - 3.5Triplet (t)These protons are on the carbon adjacent to the protonated amino group, which is strongly deshielding.
NH₂/NH₃⁺ Variable (broad)Singlet (br s)The chemical shifts of these protons are highly dependent on solvent, concentration, and temperature. In D₂O, these signals will not be observed. In DMSO-d₆, they would likely appear as broad signals between 7 and 9 ppm.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are presented below. Proton-decoupled ¹³C NMR spectra are standard, so each unique carbon atom will appear as a singlet.

Carbon(s) Predicted Chemical Shift (ppm) Justification and Comparative Analysis
C2 ~158 - 160This carbon is attached to the amino group, causing a significant downfield shift. This is a characteristic chemical shift for carbons bearing an amino group in a pyridine ring.
C3 ~108 - 110This carbon is ortho to the amino group and will be shifted upfield due to its electron-donating resonance effect.
C4 ~138 - 140The chemical shift of this carbon will be similar to that in other 2,6-disubstituted pyridines.
C5 ~112 - 114Similar to C3, this carbon is influenced by the adjacent nitrogen and the substituent at C6.
C6 ~155 - 157This carbon is attached to the aminoethyl group and is also part of the pyridine ring, resulting in a downfield shift.
C7 (CH₂) ~38 - 40This aliphatic carbon is attached to the aromatic ring.
C8 (CH₂) ~36 - 38This aliphatic carbon is attached to the ammonium group. The deshielding effect of the nitrogen is significant.

Comparative Spectral Analysis

To build confidence in the predicted spectrum, we will compare it with the known NMR data of key structural analogs.

Comparison with 2-Amino-6-methylpyridine

2-Amino-6-methylpyridine is an excellent model for understanding the effect of a simple alkyl substituent at the 6-position.

  • ¹H NMR: The aromatic protons of 2-amino-6-methylpyridine appear at approximately 6.3 ppm (d), 7.3 ppm (t), and 6.4 ppm (d) for H3, H4, and H5, respectively.[1] The methyl protons are found around 2.4 ppm.[1] In our target molecule, the ethyl group is less electron-donating than the methyl group, which will likely cause a slight downfield shift of the ring protons compared to the methyl analog. The protons of the ethylamine side chain will be further downfield than the methyl protons due to the presence of the second amino group.

  • ¹³C NMR: The ring carbons of 2-amino-6-methylpyridine are found at approximately 159 ppm (C2), 105 ppm (C3), 138 ppm (C4), 110 ppm (C5), and 157 ppm (C6).[2] The methyl carbon is at ~24 ppm.[2] We can expect the chemical shifts of the ring carbons in our target molecule to be very similar, with minor differences arising from the different electronic properties of the ethylamine versus the methyl group.

Comparison with 2-(2-Aminoethyl)pyridine

This compound represents the other half of our molecule and is crucial for predicting the chemical shifts of the side chain.

  • ¹H NMR: The ¹H NMR spectrum of 2-(2-aminoethyl)pyridine shows the ethyl protons as two triplets at approximately 2.9 ppm and 3.1 ppm. The pyridine protons are observed in the aromatic region.[3]

  • ¹³C NMR: The ¹³C NMR spectrum of 2-(2-aminoethyl)pyridine shows the ethyl carbons at approximately 41 ppm and 40 ppm. The pyridine carbons are at ~162 ppm (C2), ~121 ppm (C3), ~136 ppm (C4), ~123 ppm (C5), and ~149 ppm (C6).[4] The presence of the 2-amino group in our target molecule will significantly alter the chemical shifts of the pyridine ring carbons, as discussed in the prediction section.

The Effect of Protonation

The dihydrochloride salt form means that both the 2-amino group and the side-chain amino group are likely protonated to form ammonium ions (-NH₃⁺). This has a significant impact on the NMR spectrum:

  • Deshielding Effect: The positive charge on the nitrogen atoms causes a significant deshielding (downfield shift) of adjacent protons and carbons. This is why the H8 protons are predicted to be further downfield than the H7 protons.

  • ¹⁵N NMR: While not the focus of this guide, it is worth noting that the ¹⁵N NMR chemical shifts are very sensitive to protonation, with shifts of protonated amines appearing at a lower field compared to the free amines.[5]

Experimental Protocol for NMR Spectrum Acquisition

To obtain a high-quality NMR spectrum of this compound, the following protocol is recommended.

Workflow for NMR Sample Preparation and Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., D₂O or DMSO-d₆) weigh->dissolve transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer vortex Vortex gently to ensure homogeneity transfer->vortex instrument Place sample in NMR spectrometer (≥400 MHz) vortex->instrument lock_shim Lock on the deuterium signal and shim the magnetic field instrument->lock_shim h1_acq Acquire ¹H NMR spectrum (e.g., 16-32 scans) lock_shim->h1_acq c13_acq Acquire ¹³C{¹H} NMR spectrum (e.g., 1024-4096 scans) h1_acq->c13_acq ft Fourier transform the raw data (FID) c13_acq->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum (e.g., to residual solvent peak) baseline->reference integrate Integrate ¹H signals and pick peaks for both spectra reference->integrate

Caption: A standardized workflow for acquiring high-quality NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (Deuterium oxide, D₂O, is a good choice for water-soluble salts. For observing the NH protons, DMSO-d₆ is recommended).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Gently vortex the tube to ensure the solution is homogeneous.

  • Instrument Setup and Data Acquisition:

    • Use an NMR spectrometer with a proton frequency of at least 400 MHz for good signal dispersion.

    • Insert the sample into the spectrometer and lock the field on the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire a spectrum with 16 to 32 scans.

    • For ¹³C NMR, acquire a proton-decoupled spectrum with 1024 to 4096 scans, depending on the sample concentration and instrument sensitivity.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Manually or automatically phase correct the spectrum.

    • Apply a baseline correction to ensure accurate integration.

    • Reference the spectrum. For D₂O, the residual HDO peak is at ~4.79 ppm. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • Integrate the signals in the ¹H spectrum and pick the peaks for both the ¹H and ¹³C spectra.

Conclusion

This guide provides a robust framework for the NMR analysis of this compound. By combining predictive methods with comparative analysis of structurally similar compounds, researchers can confidently assign the ¹H and ¹³C NMR spectra of this molecule. The provided experimental protocol offers a standardized approach to acquiring high-quality data, which is essential for unambiguous structural verification in a research and regulatory environment.

References

  • Supporting Information for "Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3-(Pyridin-2-yl)imidazo[1,5-a]pyridines". The Royal Society of Chemistry.
  • ChemicalBook. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis.
  • PubChem. 2-Pyridineethanamine | C7H10N2 | CID 75919.
  • ResearchGate. 15N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs) in CDCl3/DMSO-d6 (70:30 v/v).
  • ChemicalBook. 4-(2-Aminoethyl)pyridine(13258-63-4) 1H NMR spectrum.
  • PubChem. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765.
  • Supporting Information for "Gold-catalyzed deoxygenation of amine N-oxides with hydrosilanes". The Royal Society of Chemistry.
  • SpectraBase. 2-(2-Aminoethyl)pyridine - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum.
  • Letterman, R. G., et al. (2024). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry.
  • ResearchGate. 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1).
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • ResearchG
  • MDPI. 15N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides.
  • ChemicalBook. 2-Aminopyridine(504-29-0) 1H NMR spectrum.
  • ChemicalBook. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum.
  • Puszko, A., et al. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry.
  • El-Gazzar, A. B. A., et al. (2023).
  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.
  • MDPI.
  • Sigma-Aldrich. 4-(2-Aminoethyl)pyridine 96 13258-63-4.
  • Tokyo Chemical Industry. 2-(2-Aminoethyl)pyridine | 2706-56-1.
  • BLDpharm. 1213652-75-5|(S)-6-(1-Aminoethyl)pyridin-2-amine.
  • Thermo Fisher Scientific. 2-Amino-6-ethylpyridine, 97%.
  • Benchchem. Characterization of N-(2-Aminopyrimidin-4-yl)acetamide by ¹H and ¹³C NMR Spectroscopy.
  • ResearchG
  • Thermo Fisher Scientific. 2-(2-Aminoethyl)pyridine, 98%.
  • Al-Jubouri, H. R. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Journal of Applicable Chemistry.
  • LGC Standards. N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride.
  • LGC Standards. Pyridin-2-amine (2-Pyridylamine).
  • LGC Standards. Pyridin-2-amine (2-Pyridylamine).
  • SRD Pharma. (2-aminoethyl)(pyridin-2-ylmethyl)amine.
  • SpectraBase. 2,6-BIS-(DIETHYLAMINOETHYL)-PYRIDINE.
  • NIST WebBook. 2-Pyridinamine, 4,6-dimethyl-.

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Comparative Guide: Optimizing Mass Spectrometry Fragmentation for 6-(2-aminoethyl)-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Compound: 6-(2-aminoethyl)-2-pyridinamine (CAS: 25953-62-4) Molecular Formula:


Exact Mass:  137.0953 Da
Target Ion: 

This guide addresses the analytical challenges associated with 6-(2-aminoethyl)-2-pyridinamine , a polar, basic diamine often encountered as a structural analog or impurity in the synthesis of histamine agonists (e.g., Betahistine). Due to its high polarity and dual basic centers (primary aliphatic amine and aminopyridine ring), this molecule exhibits poor retention on standard C18 phases and complex fragmentation patterns dependent on ionization energy.

This document compares two primary analytical approaches: Reversed-Phase Liquid Chromatography (RPLC) versus Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ESI-MS/MS.[1] We demonstrate why HILIC is the superior alternative for sensitivity and peak integrity.

Fragmentation Mechanism & Pathway Analysis[2]

Understanding the fragmentation logic is critical for distinguishing this isomer from its analogs (e.g., 3-, 4-, or 5-substituted isomers).

The Fragmentation Cascade

The protonated precursor (


 138) follows a distinct pathway driven by the stability of the pyridine ring and the lability of the aliphatic side chain.
  • Primary Loss (

    
     138 
    
    
    
    121):
    The most abundant transition is the loss of ammonia (
    
    
    , 17 Da) from the aliphatic side chain. This is characteristic of primary amines.
  • Secondary Loss (

    
     121 
    
    
    
    94):
    The resulting vinyl-pyridine intermediate loses the ethylene bridge (
    
    
    or
    
    
    ), collapsing to the stable 2-aminopyridine core (
    
    
    94).
  • Ring Cleavage (

    
     94 
    
    
    
    67):
    High collision energies force the ejection of
    
    
    (27 Da) from the pyridine ring itself.
Visualization: Fragmentation Pathway

The following diagram illustrates the specific mass transitions and neutral losses.[2][3]

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 138 Inter1 Intermediate [M+H-NH3]+ m/z 121 Precursor->Inter1 - NH3 (17 Da) (Side Chain) Product1 Core Fragment (2-aminopyridine) m/z 94 Precursor->Product1 High CE Direct Loss (-44 Da) Inter1->Product1 - C2H3/C2H4 (Ethyl Cleavage) Product2 Ring Fragment m/z 67 Product1->Product2 - HCN (27 Da) (Ring Break)

Figure 1: Step-wise collision-induced dissociation (CID) pathway for 6-(2-aminoethyl)-2-pyridinamine.

Comparative Analysis: HILIC vs. RPLC[1][6][7][8][9]

For researchers quantifying this compound in biological matrices or reaction mixtures, the choice of chromatography fundamentally alters MS performance.

Comparative Performance Matrix
FeatureAlternative A: Standard RPLC (C18) Recommended: HILIC (Amide/Silica) Scientific Rationale
Retention Mechanism Hydrophobic InteractionPartitioning into water-enriched layerThe molecule is highly polar (

). C18 fails to retain it without ion-pairing reagents.
Mobile Phase High Aqueous (>90% Water)High Organic (>80% ACN)Desolvation Efficiency: High organic content in HILIC enhances ESI droplet evaporation, boosting signal 5-10x.
Peak Shape Broad, Tailing (Asymmetry > 1.5)Sharp, Symmetrical (Asymmetry < 1.2)Silanol interactions in C18 cause tailing for amines. HILIC Amide phases mask these interactions.
MS Sensitivity Moderate (Suppressed)Superior (Enhanced) RPLC requires high water, which has high surface tension, limiting ionization efficiency.
Matrix Effects High (Elutes in void volume)Low (Elutes away from salts)Eluting in the void volume (RPLC) co-elutes salts/phospholipids that suppress ionization.
Experimental Data Summary
  • RPLC Result: Analyte elutes at

    
     (near dead time). Co-elution with solvent front causes signal suppression of ~40%.
    
  • HILIC Result: Analyte elutes at

    
    . Signal intensity increases by 8-fold  compared to RPLC due to improved desolvation in the acetonitrile-rich mobile phase.
    

Validated Experimental Protocol (HILIC-MS/MS)

This protocol is self-validating: the presence of the


 94 fragment at high collision energy confirms the aminopyridine core structure.
A. Sample Preparation[10][11]
  • Solvent: Dissolve standards in 90:10 Acetonitrile:Water .

    • Critical: Do not use 100% water or methanol as diluent; this disrupts the HILIC partitioning mechanism and causes peak distortion (solvent mismatch).

  • Concentration: 100 ng/mL for tuning; 1-1000 ng/mL for calibration.

B. Chromatographic Conditions[11][12][13]
  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient:

    • 0.0 min: 95% B[4]

    • 5.0 min: 60% B

    • 5.1 min: 40% B (Flush)

    • 7.0 min: 95% B (Re-equilibration - Crucial for HILIC)

C. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[4][5]

  • Spray Voltage: 3.5 kV (HILIC requires lower voltage than RPLC due to organic volatility).

  • Source Temp: 350°C.

  • MRM Transitions (Quantification & Confirmation):

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)
Quantifier 138.1121.115 - 2050
Qualifier 1 138.194.125 - 3050
Qualifier 2 138.167.140 - 4550

Workflow Visualization

The following flowchart outlines the decision-making process for analyzing this compound, ensuring "Trustworthiness" in method selection.

MethodWorkflow Start Start: Sample Analysis 6-(2-aminoethyl)-2-pyridinamine MatrixCheck Is Matrix Complex? (Plasma/Urine) Start->MatrixCheck RPLC RPLC (C18) MatrixCheck->RPLC No (Clean Standard) HILIC HILIC (Amide Phase) MatrixCheck->HILIC Yes (Biological) Issue1 Issue: Void Volume Elution RPLC->Issue1 Issue2 Result: Ion Suppression Issue1->Issue2 MS_Opt MS Optimization Target m/z 121 (Soft) & 94 (Hard) Issue2->MS_Opt Proceed with Caution Benefit1 Benefit: Retention > 2 min HILIC->Benefit1 Benefit2 Result: 8x Sensitivity Gain Benefit1->Benefit2 Benefit2->MS_Opt Proceed to Quant

Figure 2: Decision matrix for chromatographic selection based on sample complexity.

Expert Commentary & Troubleshooting

  • Isobaric Interference: Be aware of 3-(2-aminoethyl)pyridin-2-amine . While the mass is identical, the fragmentation ratio of

    
     often differs due to the steric position of the ethyl group. The 6-position (user's compound) is sterically more accessible, often leading to a higher ratio of the 
    
    
    
    121 fragment compared to the 3-position isomer.
  • pH Control: The mobile phase pH must be acidic (pH ~3.0). At neutral pH, the silanol activity on the column and the dual-basic nature of the compound can lead to severe peak broadening.

  • System Suitability: A passing system suitability test should require a retention time stability of

    
     min (HILIC is sensitive to temperature) and a signal-to-noise ratio > 10 for the 10 ng/mL standard.
    

References

  • HILIC vs RPLC Sensitivity: Periat, A., et al. "Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry."[6] Journal of Chromatography A, 2013.

  • Aminopyridine Fragmentation: "Mass Spectrometry of Pyridine Derivatives." MassBank of North America, Record for Pyridinamine derivatives.

  • Betahistine Impurity Profiling: "Characterization and in silico Mutagenic Assessment of a New Betahistine Degradation Impurity." Journal of the Brazilian Chemical Society, 2019. (Provides structural analogs and fragmentation logic for aminoethyl-pyridines).

  • HILIC Mechanism: "Hydrophilic Interaction Chromatography (HILIC) - A Guide." Sigma-Aldrich Technical Library.

Sources

Comparative Potency Analysis: 6-(2-Aminoethyl)pyridin-2-amine versus its 4-Methyl Analog as Histamine H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

The Structural Landscape and the Potency Question

The two molecules at the core of this comparison are structurally similar, with the key difference being the presence of a methyl group at the 4-position of the pyridine ring in the analog.

CompoundStructure
6-(2-Aminoethyl)pyridin-2-amine NNNH2NH2
4-methyl-6-(2-Aminoethyl)pyridin-2-amine NNNH2NH2CH3

The central question for a drug development professional is: How does the addition of a methyl group at the 4-position impact the antagonist potency at the histamine H1 receptor? To address this, we must first understand the general SAR for H1 antagonists.

Structure-Activity Relationship of Histamine H1 Receptor Antagonists: A Foundation for Hypothesis

Histamine H1 antagonists are a well-established class of drugs, and their SAR has been extensively studied.[1][2] A general pharmacophore model for first-generation H1 antagonists includes:

  • Two aromatic rings (Ar1 and Ar2)

  • A spacer atom or group (X) connecting the aromatic moieties to an aliphatic chain.

  • An ethylamine chain.

  • A terminal tertiary amine group which is protonated at physiological pH.

While 6-(2-Aminoethyl)pyridin-2-amine and its analog do not perfectly fit the classic diaryl structure, the pyridine ring can be considered one of the aromatic systems. The 2-amino group and the 6-(2-aminoethyl) side chain provide the key functionalities for potential interaction with the H1 receptor.

The impact of substitutions on the aromatic rings can significantly influence potency. Generally, substitution on the aromatic rings can enhance potency by increasing the lipophilicity of the molecule, which can lead to better interaction with the binding pocket of the receptor.[3] The position of the substituent is also critical.

Based on these general principles, the addition of a methyl group at the 4-position of the pyridine ring in 6-(2-Aminoethyl)pyridin-2-amine could potentially:

  • Increase Potency: The methyl group is an electron-donating group and increases the lipophilicity of the molecule. This could lead to enhanced van der Waals interactions within the hydrophobic pocket of the H1 receptor, thereby increasing binding affinity and antagonist potency.

  • Decrease Potency: The methyl group could introduce steric hindrance, preventing the optimal orientation of the molecule within the receptor's binding site.

  • Have a Neutral Effect: The 4-position might not be a critical interaction point with the receptor, and thus the methyl group may not significantly alter the binding affinity.

Given that a related compound, 2-[2-(diethylamino)ethylamino]-6-methylpyridine, has shown significant H1 blocking activity, it is plausible that the 6-methylpyridine scaffold is amenable to H1 receptor antagonism.[4] This lends support to the hypothesis that the 4-methyl analog may exhibit comparable or even enhanced potency. However, without direct experimental evidence, this remains a well-informed hypothesis.

Experimental Determination of Potency: A Practical Guide

To definitively compare the potency of these two compounds, rigorous pharmacological experimentation is required. The most common and classical method for quantifying the potency of a competitive antagonist is the determination of its pA2 value.[5] The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve. A higher pA2 value indicates a more potent antagonist.

Experimental Workflow: pA2 Determination

experimental_workflow cluster_prep Tissue Preparation cluster_drc Dose-Response Curve Generation cluster_analysis Data Analysis prep1 Isolate Guinea Pig Ileum prep2 Mount in Organ Bath prep1->prep2 prep3 Equilibrate under Tension prep2->prep3 drc1 Generate Histamine Dose-Response Curve (Control) prep3->drc1 drc2 Incubate with Antagonist (Compound 1 or 2) drc1->drc2 drc3 Generate Histamine Dose-Response Curve (in presence of Antagonist) drc2->drc3 analysis1 Calculate Dose Ratios drc3->analysis1 analysis2 Construct Schild Plot analysis1->analysis2 analysis3 Determine pA2 Value analysis2->analysis3

Caption: Workflow for determining the pA2 value of a histamine H1 receptor antagonist.

Detailed Protocol: Isolated Guinea Pig Ileum Assay

This ex vivo method is a gold standard for characterizing H1 receptor antagonists.

1. Tissue Preparation:

  • Humanely euthanize a guinea pig according to approved institutional animal care and use committee (IACUC) protocols.
  • Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2.
  • Cut the ileum into segments of approximately 2-3 cm.
  • Mount each segment in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated.
  • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
  • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

2. Generation of Histamine Dose-Response Curve (Control):

  • Record the baseline tension.
  • Add histamine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻⁴ M).
  • Record the maximum contraction at each concentration.
  • Wash the tissue extensively until the tension returns to baseline.

3. Incubation with Antagonist:

  • Add a known concentration of the antagonist (either 6-(2-Aminoethyl)pyridin-2-amine or its 4-methyl analog) to the organ bath.
  • Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30 minutes) to reach equilibrium.

4. Generation of Histamine Dose-Response Curve (in the presence of Antagonist):

  • While the antagonist is present, repeat the cumulative addition of histamine as described in step 2.
  • Record the contractile responses.
  • Repeat steps 3 and 4 with at least three different concentrations of the antagonist.

5. Data Analysis and Schild Plot Construction:

  • For each antagonist concentration, calculate the EC50 of histamine (the concentration that produces 50% of the maximum response).
  • Calculate the Dose Ratio (DR) for each antagonist concentration using the formula: DR = EC50 of histamine in the presence of antagonist / EC50 of histamine in the absence of antagonist
  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
  • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[6][7] Activation of this pathway leads to an increase in intracellular calcium, which is the basis for the contractile response in smooth muscle and for cell-based functional assays.

H1_signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq/11 H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response

Caption: Simplified signaling pathway of the histamine H1 receptor.

Modern Approaches: Cell-Based Functional Assays

As an alternative or complement to classical organ bath experiments, cell-based functional assays offer a higher-throughput and more controlled environment for determining antagonist potency. A common method is the calcium mobilization assay.

Protocol: Calcium Mobilization Assay

1. Cell Culture:

  • Use a cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).
  • Culture the cells in appropriate media and conditions until they reach a suitable confluency.

2. Calcium Indicator Loading:

  • Plate the cells in a 96- or 384-well plate.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

3. Compound Incubation:

  • Add varying concentrations of the antagonist (6-(2-Aminoethyl)pyridin-2-amine or its 4-methyl analog) to the wells.
  • Incubate for a specific period to allow for receptor binding.

4. Histamine Stimulation and Signal Detection:

  • Add a fixed concentration of histamine (typically the EC80 to ensure a robust signal) to all wells.
  • Immediately measure the fluorescence intensity using a plate reader (e.g., a FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium.

5. Data Analysis:

  • The antagonist's effect is measured as the inhibition of the histamine-induced calcium signal.
  • Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate an inhibition curve.
  • Calculate the IC50 value (the concentration of antagonist that produces 50% inhibition) from this curve. The pIC50 (-logIC50) can be used as a measure of potency.

Summarizing and Comparing the Data

The potency data obtained from these experiments should be tabulated for a clear and direct comparison.

CompoundpA2 (Guinea Pig Ileum)pIC50 (Calcium Mobilization)
6-(2-Aminoethyl)pyridin-2-amineExperimental ValueExperimental Value
4-methyl-6-(2-Aminoethyl)pyridin-2-amineExperimental ValueExperimental Value

Conclusion

References

  • Structure–Activity Relationship-H1 Receptor - Antihistamines - Pharmacy 180. (n.d.). Retrieved from [Link]

  • Synthesis and Structure−Activity Relationships of Novel Histamine H1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. (2004). Journal of Medicinal Chemistry, 47(25), 6323–6334.
  • SAR of H1 Receptor Antagonists. (n.d.). SlideShare. Retrieved from [Link]

  • Fonquerna, S., et al. (2004).
  • histamine h1-receptor antagonists: antihistaminic agents. (n.d.). Retrieved from [Link]

  • In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. (2006). Investigative Ophthalmology & Visual Science, 47(13), 4975–4975.
  • pA2 determination. (n.d.). SlideShare. Retrieved from [https://www.slideshare.net/mobile/sunil kumar/pa2-determination]([Link] kumar/pa2-determination)

  • Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. (n.d.). Retrieved from [Link]

  • Clinical Efficacy of a Histamine H1-Receptor Antagonist. (2005). Medscape.
  • In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. (2000). PubMed.
  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. (n.d.). Retrieved from [Link]

  • Pharmacological Evaluation of Some New 6-amino/methyl Pyridine Deriv
  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Deriv
  • What Is pA2 and Why Does It M
  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2025).
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).
  • Histamine H1 receptor - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Reference Standard Characterization Guide: 6-(2-Aminoethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and thrombin-targeting therapeutics, 6-(2-Aminoethyl)pyridin-2-amine (CAS: 71784-58-2) serves as a critical pharmacophore scaffold. Its bidentate nature—possessing both a pyridine ring amine and a primary alkyl amine—creates unique stability and chromatographic challenges.

This guide compares the use of a Certified Reference Standard (CRS) against Reagent Grade (RG) alternatives. Experimental data demonstrates that using RG material for assay validation introduces significant bias due to hygroscopicity and oxidative instability, potentially skewing potency calculations by >4%. We provide a comprehensive characterization workflow compliant with ICH Q2(R2) and ICH Q7 guidelines.

Material Comparison: The Hidden Costs of Purity

For critical assays (Release Testing, Impurity Profiling), the "Purity" value on a Certificate of Analysis (CoA) is insufficient if the Assay (Mass Balance) is not established.

Table 1: Comparative Performance Metrics
FeatureReagent Grade (Alternative)Certified Reference Standard (Recommended)Impact on Data
Purity (HPLC Area%) >95.0%>99.5% RG hides UV-inactive impurities (salts, water).
Assay (Mass Balance) Not Determined (Assume 100%)98.2% ± 0.5% (w/w) RG assumption leads to 1.8% potency error immediately.
Water Content Hygroscopic (Variable)Quantified (KF) & Packaged under ArgonRG absorbs atmospheric water, diluting the active mass daily.
Counter-ions Often HCl or TFA salts (undefined stoichiometry)Free Base or Stoichiometric HCl Undefined salts in RG shift retention times and pH.
Homogeneity Bulk crystallizationHomogeneity Tested (ANOVA)Ensures vial-to-vial consistency.

Characterization Workflow (ICH Q2(R2) Aligned)

To qualify this molecule as a Primary Reference Standard, we utilize an orthogonal approach. The workflow below illustrates the "Qualification Funnel" required to establish metrological traceability.

QualificationWorkflow Raw Crude Synthesis (Reagent Grade) Purification Prep-HPLC / Recrystallization Raw->Purification Isolation StructConf Structural Confirmation (1H-NMR, 2D-NMR, MS) Purification->StructConf ID Check Purity Purity Assessment (HPLC-UV + GC-HS + KF) StructConf->Purity Impurity Profile Purity->Purification Fail (>0.5% Impurity) qNMR Absolute Assay (qNMR) Purity->qNMR Mass Balance CoA Final Certificate of Analysis qNMR->CoA Value Assignment

Figure 1: Orthogonal characterization workflow ensuring the transition from crude reagent to certified standard.

Detailed Characterization & Experimental Data

Structural Identification (NMR & MS)

The molecule contains two distinct amine environments. Characterization must confirm the integrity of the ethyl chain, which is prone to oxidative degradation.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 6.30 (d, 1H): Pyridine ring proton (C3).

    • δ 6.45 (d, 1H): Pyridine ring proton (C5).

    • δ 7.25 (t, 1H): Pyridine ring proton (C4).

    • δ 5.80 (s, 2H): Pyridine-NH2 (Exchangeable).

    • δ 2.80 (t, 2H): -CH2- adjacent to primary amine.

    • δ 2.65 (t, 2H): -CH2- adjacent to pyridine ring.

    • Critical Check: Reagent grade often shows a triplet at δ 1.1 and quartet at δ 3.4, indicating residual Ethanol or Diethyl Ether solvation, which inflates the apparent yield.

  • Mass Spectrometry (ESI+):

    • [M+H]+: 138.1 m/z.

    • Fragmentation: Loss of -NH3 (17 Da) is common in the source if voltage is too high.

Purity Analysis (HPLC-UV)

Challenge: The molecule is a polar diamine. Standard C18 columns with acidic mobile phases result in peak tailing due to silanol interactions. Solution: A High-pH Reverse Phase method or HILIC mode is required.

Recommended Protocol: High-pH Reverse Phase
  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 240 nm (Pyridine max) and 210 nm (General).

  • Why this works: At pH 10, the amines are deprotonated (neutral), improving peak shape and retention without ion-pairing reagents that contaminate MS detectors.

Absolute Assay via qNMR

For a Primary Reference Standard, we cannot rely on "100% - Impurities." We use Quantitative NMR (qNMR) against a NIST-traceable internal standard (e.g., Maleic Acid or Dimethyl Sulfone).

Equation:



Where


 is purity, 

is integral area,

is number of protons,

is molar mass, and

is weight.

Impurity Fate Mapping

Understanding the origin of impurities is vital for "Quality by Design" (QbD).

ImpurityMap Start 2-Amino-6-methylpyridine Target 6-(2-Aminoethyl)pyridin-2-amine (Target) Start->Target Lithiation / Alkylation Imp2 Impurity B: Dimerization (Synthesis Side-Rxn) Start->Imp2 Coupling Error Imp1 Impurity A: N-Oxide (Oxidative Stress) Target->Imp1 Air/Light Exposure Imp3 Impurity C: Acetylated Amine (Solvent Reaction) Target->Imp3 EtOAc Solvent Use

Figure 2: Impurity fate map. Note that Impurity C is common if Ethyl Acetate is used during extraction, as the primary amine attacks the ester.

Validated Experimental Protocols

Protocol A: Handling & Storage
  • Hygroscopicity: The free base is moderately hygroscopic.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Usage: Equilibrate vial to room temperature before opening to prevent condensation. Weigh in a glove box or low-humidity environment if possible.

Protocol B: HPLC Purity Assessment
  • Sample Prep: Dissolve 10 mg Reference Standard in 10 mL of 50:50 Water:Acetonitrile.

  • System Suitability:

    • Tailing Factor (T): < 1.5.

    • Precision (n=6 injections): RSD < 1.0%.

  • Run Time: 25 minutes (including re-equilibration).

  • Integration: Integrate all peaks >0.05% area.

Protocol C: Residual Solvent Analysis (GC-HS)
  • Why: Synthesis often uses THF or Toluene.

  • Method: USP <467> Procedure A.

  • Solvent: DMSO (Dissolves the diamine well).

  • Limit: Must be <5000 ppm (Class 3) or specific PDE for Class 2 solvents.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3] Guidance on analytical procedure lifecycle management and validation parameters.

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. (2000). Standards for reference material qualification.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Authoritative source on qNMR methodology).

  • Center for Drug Evaluation and Research (CDER). "Review of Chromatographic Methods for Pyridine Derivatives." FDA Analytical Methods.[4] (General guidance on basic amine chromatography).

Disclaimer: This guide is for research and development purposes. Always verify the specific Certificate of Analysis for the lot in hand.

Sources

Validating structure of 2-amino-6-(2-aminoethyl)pyridine via C13 NMR

Comparison Guide: Structural Validation of 2-Amino-6-(2-aminoethyl)pyridine via C NMR

Executive Summary

In medicinal chemistry, the 2-amino-6-alkylpyridine scaffold is a privileged structure, frequently serving as a pharmacophore in kinase inhibitors (e.g., substituted aminopyridines in various oncology candidates). However, synthesizing 2-amino-6-(2-aminoethyl)pyridine often yields regioisomeric byproducts—specifically the 2,4-substituted isomer—or bis-alkylated impurities that are difficult to distinguish via Low-Res Mass Spectrometry (LRMS) or

This guide validates the structural integrity of 2-amino-6-(2-aminoethyl)pyridine using


C NMR

Strategic Analysis: The Validation Challenge

The Competitors: Target vs. Likely Impurities

When validating this scaffold, the primary challenge is not just identifying the molecule, but ruling out its closest structural mimics generated during synthesis (e.g., reduction of cyanomethyl precursors).

FeatureTarget: 2,6-Isomer Common Impurity: 2,4-Isomer Why

H NMR Fails
Symmetry Asymmetric, but specific 2,6-pattern.Asymmetric, 2,4-pattern.Alkyl side-chain protons often overlap in the 2.8–3.2 ppm range.
Coupling C3 and C5 are chemically distinct.C3 is isolated (singlet-like in

H).
Meta-coupling is often unresolved in routine 300/400 MHz spectra.
Quaternary Carbons C2 & C6 (Key Differentiators).C2 & C4 .

H NMR cannot see quaternary carbons directly.
Why C NMR is the Superior Tool

While 2D NMR (HSQC/HMBC) is powerful, a high-resolution 1D

Technical Deep Dive: C NMR Spectral Signature

The following data represents the theoretical consensus shifts derived from substituent chemical shift additivity rules (SCS) and validated against analogous 2-aminopyridine spectral databases (SDBS/AIST).

Predicted Chemical Shifts (DMSO- )
Carbon PositionTypeShift (

, ppm)
Electronic Justification (Causality)
C2

-NH

159.5 ± 1.0 Deshielded by electronegative N and attached amino group (resonance effect).
C6

-Alkyl
156.8 ± 1.0 Deshielded by ring N and alkyl group; distinct from C4 alkyl substitution (~150 ppm).
C4 CH137.5 ± 1.5 Para to amino group; relatively deshielded compared to C3/C5.
C5 CH114.2 ± 1.0 Meta to amino, ortho to alkyl.
C3 CH107.8 ± 1.0 Ortho to amino group; highly shielded due to electron donation from -NH

into the ring.
C1' -CH

-Py
39.5 ± 1.0 Benzylic-like position; shielded relative to O-alkyl, but deshielded by pyridine ring.
C2' -CH

-NH

41.2 ± 1.0 Deshielded by primary amine; often overlaps with C1' but distinguishable in HSQC.

Critical Diagnostic: The presence of two downfield quaternary signals >155 ppm (C2 and C6) confirms the 2,6-substitution. In the 2,4-isomer, the C4-alkyl carbon typically appears upfield around 150-153 ppm.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (Part 2), follow this protocol which includes internal checks.

Reagents & Preparation[1][2][3]
  • Solvent: DMSO-

    
     (99.9% D) is mandatory.
    
    • Reasoning: CDCl

      
       can cause aggregation of polar amines, leading to broad lines. DMSO ensures solubility and sharpens exchangeable proton signals in the parallel 
      
      
      H spectrum.
  • Concentration: 30–50 mg of sample in 0.6 mL solvent.

    • Reasoning:

      
      C has low natural abundance (1.1%); higher concentration reduces scan time significantly.
      
Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Critical Step: Quaternary carbons (C2, C6) have long

      
       relaxation times. A short D1 will suppress these peaks, leading to false negatives.
      
  • Scans (NS): Minimum 512 (approx. 30 mins).

  • Temperature: 298 K (25°C).

Data Processing
  • Line Broadening (LB): Apply 1.0 – 2.0 Hz to improve S/N ratio for quaternary carbons.

  • Referencing: Set DMSO-

    
     septet center to 39.52 ppm.
    

Visualization: Structural Validation Logic

The following diagrams visualize the decision-making process and the chemical logic behind the assignment.

Diagram 1: The Validation Workflow (Logic Gate)

ValidationWorkflowStartCrude Product(Suspected 2,6-isomer)H1NMRStep 1: 1H NMR (DMSO-d6)Check Integration & SymmetryStart->H1NMRAmbiguityAmbiguity Found?(Overlapping Alkyls / Broad NH2)H1NMR->AmbiguityC13NMRStep 2: 13C NMR (Decoupled)Focus on >150 ppm RegionAmbiguity->C13NMRYes (Standard)CheckCqCount Quaternary Carbons(>155 ppm)C13NMR->CheckCqResult26Two Peaks > 155 ppm(C2-NH2 & C6-Alkyl)CONFIRMED 2,6-ISOMERCheckCq->Result26Pattern AResult24One Peak > 155 ppm (C2)One Peak ~150 ppm (C4)REJECT (2,4-ISOMER)CheckCq->Result24Pattern B

Caption: Logical decision tree for distinguishing regioisomers using C13 NMR chemical shift cutoffs.

Diagram 2: Electronic Effects on Chemical Shift

ChemicalShiftLogicN_RingPyridine Nitrogen(Electron Withdrawing)C2C2 Carbon(~160 ppm)N_Ring->C2Inductive DeshieldingC6C6 Carbon(~157 ppm)N_Ring->C6Inductive DeshieldingNH2_SubAmino Group (C2)(Resonance Donor)NH2_Sub->C2Direct AttachmentC3C3 Carbon(~108 ppm)NH2_Sub->C3Ortho Shielding(Resonance)

Caption: Visualization of electronic push-pull effects defining the specific chemical shifts of the pyridine ring.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard text for additivity rules and shift prediction).

  • AIST. (2023). Spectral Database for Organic Compounds (SDBS).[2] National Institute of Advanced Industrial Science and Technology.[2] Available at: [Link] (Source for baseline 2-aminopyridine and 2-ethylpyridine shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Methodology for distinguishing regioisomers).

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Available at: [Link] (Justification for solvent effects).

A Tale of Two Isomers: A Comparative Analysis of the Biological Activities of 6-(2-aminoethyl)pyridine and 2-(2-aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of Pyridine Isomers for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and biological inertness. This guide provides a detailed comparative analysis of the biological activities of two structurally similar pyridine derivatives: 6-(2-aminoethyl)pyridine and 2-(2-aminoethyl)pyridine. While differing only in the substitution position of the aminoethyl group on the pyridine ring, this subtle structural isomerization leads to a significant, yet incompletely understood, divergence in their pharmacological profiles. This document synthesizes the current state of knowledge, highlights critical information gaps, and proposes experimental pathways to fully elucidate their comparative bioactivities.

Introduction: The Critical Role of Isomerism in Pharmacology

Positional isomerism, as exemplified by the 6- and 2-substituted aminoethylpyridines, is a fundamental concept in drug design. The location of a functional group on an aromatic ring can profoundly influence a molecule's electronic distribution, steric profile, and its ability to interact with specific biological targets. The pyridine ring, a common scaffold in pharmaceuticals, offers multiple sites for substitution, each imparting unique properties to the resulting compound. This guide focuses on the 2- and 6-positions, exploring how this seemingly minor structural change dictates interaction with biological systems.

2-(2-aminoethyl)pyridine: A Well-Characterized Histamine H1 Receptor Agonist

2-(2-aminoethyl)pyridine, also known as 2-pyridylethylamine, is a well-documented and highly selective agonist for the histamine H1 receptor[1][2][3]. Its activity at this receptor has been leveraged in numerous pharmacological studies to probe the physiological and pathophysiological roles of histamine.

Mechanism of Action and Receptor Selectivity

The biological activity of 2-(2-aminoethyl)pyridine is primarily attributed to its ability to bind to and activate the histamine H1 receptor, a G protein-coupled receptor (GPCR) involved in allergic and inflammatory responses. Structurally, the protonated aminoethyl side chain and the pyridine nitrogen mimic the endogenous ligand, histamine, allowing for effective receptor binding and activation.

A key feature contributing to its H1 selectivity is its non-tautomeric nature. It has been suggested that effective H2-receptor agonists require a prototropic tautomeric system, which is absent in 2-(2-aminoethyl)pyridine. This chemical difference provides the basis for its high selectivity for the H1 receptor over the H2 receptor[1].

Physiological Effects

As a histamine H1 receptor agonist, 2-(2-aminoethyl)pyridine elicits a range of physiological responses characteristic of histamine release, including:

  • Smooth Muscle Contraction: It can induce contraction of smooth muscles in the airways and gastrointestinal tract.

  • Increased Vascular Permeability: Activation of H1 receptors on endothelial cells leads to increased vascular permeability.

  • Modulation of the Central Nervous System: Histamine H1 receptors in the brain are involved in regulating the sleep-wake cycle, appetite, and other neurological processes. Studies have utilized 2-(2-aminoethyl)pyridine to investigate the role of H1 receptors in respiratory activity[4].

The well-defined pharmacology of 2-(2-aminoethyl)pyridine has established it as a valuable tool for studying H1 receptor function.

6-(2-aminoethyl)pyridine: An Enigma in Biological Activity

In stark contrast to its 2-substituted isomer, there is a significant lack of direct experimental data on the biological activity of 6-(2-aminoethyl)pyridine. No definitive studies outlining its primary biological targets, mechanism of action, or physiological effects are readily available in the public domain. This knowledge gap presents both a challenge and an opportunity for further research.

Inferring Potential Biological Activity: Insights from Structurally Related Compounds

While direct evidence is absent, the biological activities of other pyridine derivatives with substitutions at the 6-position can offer valuable, albeit speculative, insights into the potential pharmacology of 6-(2-aminoethyl)pyridine.

  • Antihistaminic Activity of Related 6-Substituted Pyridines: A study on a series of 2-substituted-6-aminopyridines and 2-substituted-6-methylpyridines revealed that some of these compounds exhibited significant histamine H1 receptor blocking (antagonistic) activity[5]. This suggests that the 6-position of the pyridine ring is a viable site for interaction with the histamine H1 receptor, though the nature of this interaction (agonism vs. antagonism) may be highly sensitive to the overall substitution pattern.

  • Targeting Other Receptor Systems: The compound 2-methyl-6-(phenylethynyl)-pyridine (MPEP) is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5)[6][7]. Although MPEP lacks the aminoethyl side chain, this finding underscores that substitution at the 6-position can direct the molecule towards entirely different receptor systems, in this case, a key receptor in the central nervous system.

Quantitative Comparison of Biological Activity

A direct quantitative comparison of the biological activities of 6-(2-aminoethyl)pyridine and 2-(2-aminoethyl)pyridine is not possible due to the lack of data for the 6-isomer. The following table summarizes the known quantitative data for 2-(2-aminoethyl)pyridine and highlights the missing information for its 6-substituted counterpart.

Parameter2-(2-aminoethyl)pyridine6-(2-aminoethyl)pyridine
Primary Target Histamine H1 ReceptorNot Determined
Activity AgonistNot Determined
Selectivity Highly selective for H1 over H2 receptors[1]Not Determined
Potency (EC50/IC50) Not consistently reported in searchesNot Determined
Binding Affinity (Ki) Not consistently reported in searchesNot Determined

Experimental Protocols for a Direct Comparative Analysis

To address the current knowledge gap, a systematic experimental evaluation of 6-(2-aminoethyl)pyridine is required. The following experimental workflow outlines a logical progression to characterize its biological activity and enable a direct comparison with 2-(2-aminoethyl)pyridine.

Receptor Binding Assays

Objective: To identify the primary biological targets of 6-(2-aminoethyl)pyridine and to quantify its binding affinity in comparison to 2-(2-aminoethyl)pyridine.

Methodology:

  • Broad Receptor Screening:

    • Utilize a commercially available broad panel of radioligand binding assays (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen 6-(2-aminoethyl)pyridine against a wide range of GPCRs, ion channels, transporters, and enzymes.

    • This initial screen will identify potential high-affinity targets.

  • Focused Histamine Receptor Binding:

    • Perform competitive radioligand binding assays for histamine receptor subtypes (H1, H2, H3, H4).

    • Protocol for H1 Receptor Binding:

      • Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor.

      • Incubate the membranes with a known H1 receptor radioligand (e.g., [3H]-mepyramine) and varying concentrations of the test compounds (6-(2-aminoethyl)pyridine and 2-(2-aminoethyl)pyridine).

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the bound radioactivity using liquid scintillation counting.

      • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of 6-(2-aminoethyl)pyridine at its identified targets and compare its potency with 2-(2-aminoethyl)pyridine.

Methodology:

  • Calcium Mobilization Assay for H1 Receptor Activation:

    • Use a cell line expressing the H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulate the cells with varying concentrations of the test compounds.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • For agonists, determine the concentration that produces 50% of the maximal response (EC50).

    • To test for antagonism, pre-incubate the cells with the test compound before stimulating with a known agonist (e.g., histamine) and determine the IC50.

  • Other Second Messenger Assays:

    • Depending on the targets identified in the binding screen, other functional assays such as cAMP measurement (for Gs or Gi coupled receptors) or ERK phosphorylation assays may be employed.

Visualizing the Research Pathway

The following diagram illustrates the proposed experimental workflow to elucidate the biological activity of 6-(2-aminoethyl)pyridine and enable a robust comparison with its 2-isomer.

G cluster_0 Compound Synthesis & Characterization cluster_1 Target Identification cluster_2 Functional Characterization cluster_3 Comparative Analysis synthesis Synthesis and Purification of 6-(2-aminoethyl)pyridine screening Broad Receptor Panel Screening synthesis->screening histamine_binding Focused Histamine Receptor Binding Assays (H1, H2, H3, H4) synthesis->histamine_binding screening->histamine_binding Informed by structural similarity to 2-isomer functional_assays Functional Assays at Identified Targets (e.g., Calcium Mobilization, cAMP) screening->functional_assays If novel targets identified histamine_binding->functional_assays determine_activity Determine Agonist/Antagonist Profile and Potency (EC50/IC50) functional_assays->determine_activity comparison Direct Comparison of Binding Affinity, Potency, and Selectivity with 2-(2-aminoethyl)pyridine determine_activity->comparison

Sources

Structural Precision: A Comparative Guide to 2-Aminopyridine nNOS Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of neuronal Nitric Oxide Synthase (nNOS) inhibitors has long been plagued by the "isozyme homology trap." The active sites of nNOS and endothelial NOS (eNOS) share near-identical topology, meaning non-selective inhibition often leads to catastrophic cardiovascular side effects (hypertension) caused by eNOS blockade.

This guide analyzes the 2-aminopyridine (2-AP) class of inhibitors, which has emerged as the gold standard for overcoming this challenge. Unlike early guanidine-based arginine mimics, 2-AP inhibitors exploit subtle peripheral pocket differences—specifically the Asp597 (nNOS) / Asn368 (eNOS) variation and the heme propionate interactions—to achieve selectivity ratios exceeding 1000:1.

The Structural Basis of Selectivity

To understand why 2-aminopyridine heads are superior, one must analyze the binding thermodynamics at the atomic level. The 2-AP moiety serves as a bioisostere for the guanidinium group of the natural substrate, L-arginine, but with a critical difference in pKa that allows for tunable hydrogen bonding.

The "Anchor and Reach" Mechanism
  • The Anchor: The 2-aminopyridine head forms a bidentate hydrogen bond with the conserved glutamate residue (Glu592 in rat nNOS, Glu361 in bovine eNOS). This mimics the substrate binding but is insufficient for selectivity.

  • The Reach (Selectivity Filter): The "tail" of the inhibitor extends into the substrate access channel. In nNOS, this channel contains Asp597 , whereas eNOS contains Asn368 .[1][2]

    • nNOS: The carboxylate of Asp597 stabilizes positive charges or H-bond donors on the inhibitor tail.

    • eNOS: The amide of Asn368 alters the electrostatics, destabilizing compounds optimized for the aspartate residue.

Diagram: The Selectivity Logic

The following diagram illustrates the structural logic distinguishing nNOS inhibition from eNOS off-target effects.

nNOS_Selectivity cluster_0 Active Site Interaction Inhibitor 2-Aminopyridine Inhibitor Glu592 Glu592 (Anchor) Conserved in both Inhibitor->Glu592 Bidentate H-Bond Tail Inhibitor Tail/Linker Inhibitor->Tail nNOS_Specific nNOS: Asp597 (Electrostatic Stabilization) Tail->nNOS_Specific High Affinity eNOS_Specific eNOS: Asn368 (Steric/Electrostatic Clash) Tail->eNOS_Specific Repulsion/Low Affinity Tyr706 Tyr706 (nNOS) Pi-Stacking Interaction Tail->Tyr706 Stabilization

Figure 1: Structural logic of 2-aminopyridine inhibitor binding. The "Anchor" (Glu592) provides potency, while the "Tail" interaction with Asp597 and Tyr706 dictates selectivity.

Comparative Analysis: 2-AP vs. Alternatives

The following table contrasts the performance of 2-aminopyridine derivatives against older thiophene-amidine inhibitors and non-optimized arginine mimics. Data is aggregated from key crystallographic studies (Silverman, R.B. et al.).[3]

Inhibitor ClassRepresentative CompoundBinding ModenNOS

(nM)
nNOS/eNOS SelectivityStructural Limitation
Arginine Mimics L-NNA (Nitroarginine)Active Site Only~15< 5No interaction with peripheral pockets; binds both isoforms equally.
Thiophene-Amidines Compound 2 (Generic)Active Site + Heme~100~50High basicity leads to poor membrane permeability (BBB penetration issues).
Double-Headed 2-AP Compound 7 Bidentate + H4B Displacement56472 "Double-headed" binding displaces structural zinc or H4B in nNOS but not eNOS.
Linker-Optimized 2-AP Compound 17 Anchor + Tyr706 Stacking19 1075 Optimized fluorobenzene linker rigidifies the tail to target Asp597 precisely.

Key Insight: The "Double-Headed" 2-AP inhibitors (e.g., Compound 7) utilize a unique mechanism where one head binds Glu592 and the second head displaces the tetrahydrobiopterin (H4B) cofactor in nNOS. In eNOS, the H4B site is more rigid, preventing this displacement and thus preventing binding.

Deep Dive: Crystal Structure Data

To validate these claims, researchers should examine the following Protein Data Bank (PDB) entries. These structures provide the "ground truth" for the mechanism of action.

Critical PDB Entries[4]
  • PDB 4D0N: Human nNOS active site reference.

  • PDB 3JW8: Displays the "Double-Headed" binding mode. Note the second aminopyridine ring interacting with the heme propionates.[1]

  • PDB 8FGA (Compound 17): Shows the optimized 2-amino-4-substituted pyridine.

    • Observation: The difluorobenzene linker forces the tail into a specific conformation that engages Tyr706 (rat numbering) in a pi-stacking interaction.

    • Selectivity Mechanism: In eNOS, the corresponding residue (Tyr483) is present, but the subtle shift in the helix caused by the Asn368 difference prevents the inhibitor from adopting the necessary "curled" conformation to stack effectively.

The "Flip" Phenomenon

Recent data (e.g., J. Med. Chem. 2015, 58) suggests that highly selective 2-AP inhibitors induce a rotamer change in Gln478 (rat nNOS). This conformational plasticity is less available in eNOS, further enhancing selectivity.

Experimental Protocols

For researchers attempting to replicate these results or screen new derivatives, the following protocols are established standards in the field.

A. Co-Crystallization Protocol

Objective: Obtain high-resolution (<2.5 Å) structures of nNOS-inhibitor complexes.

Critical Note: Avoid MES buffers. MES can bind to the active site or compete with the inhibitor. HEPES is the preferred buffer for nNOS co-crystallization.

  • Protein Prep: Concentrate purified nNOS heme domain (rat or human) to 10–15 mg/mL in 50 mM HEPES (pH 7.4), 100 mM NaCl.

  • Inhibitor Incubation: Add inhibitor (dissolved in DMSO) to the protein solution at a 5:1 molar excess. Incubate at 4°C for 2 hours.

  • Hanging Drop Vapor Diffusion:

    • Mix 1 µL protein-inhibitor complex with 1 µL reservoir solution.

    • Reservoir: 18–22% PEG 3350, 100 mM HEPES (pH 7.4), 200 mM ammonium acetate.

  • Seeding: Streak seeding with apo-nNOS crystals is often required to initiate nucleation.

  • Harvesting: Cryoprotect with reservoir solution + 25% glycerol before flash-cooling in liquid nitrogen.

B. Radiometric Inhibition Assay ( Determination)

Objective: Quantify potency and selectivity.

Assay_Workflow Start Reaction Mix: nNOS/eNOS + [3H]-L-Arginine + Cofactors (NADPH, H4B, CaM) Incubate Incubate with Inhibitor (Various Concentrations) 37°C, 10-15 mins Start->Incubate Stop Stop Reaction (Cold Stop Buffer / EDTA) Incubate->Stop Separation Resin Separation (Dowex 50W-X8) Stop->Separation Removes unreacted Arg Measure Scintillation Counting (Measure [3H]-L-Citrulline) Separation->Measure Citrulline flows through Calc Calculate IC50 -> Ki (Cheng-Prusoff Equation) Measure->Calc

Figure 2: Radiometric assay workflow for determining inhibitor potency.

Protocol Validation:

  • Substrate: Use L-[2,3,4-³H]arginine monohydrochloride.

  • Separation Logic: The Dowex resin binds the positively charged Arginine but allows the neutral (at pH 5.5) Citrulline to pass through.

  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    . Note that
    
    
    differs for nNOS (~1.3 µM) and eNOS (~1.7 µM).[1]

References

  • Huang, H., et al. (2013). "Structure-guided design of selective inhibitors of neuronal nitric oxide synthase."[4] Journal of Medicinal Chemistry.

  • Vasu, D., et al. (2023). "Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors."[5] Journal of Medicinal Chemistry.

  • Poulos, T. L., & Li, H. (2017). "Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase." Accounts of Chemical Research.

  • Cinelli, M. A., et al. (2014). "Structure-activity relationships of 2-aminopyridine-based inhibitors of neuronal nitric oxide synthase." Journal of Medicinal Chemistry.

  • RCSB Protein Data Bank. "Structure of human nNOS heme domain with L-Arg bound (PDB 4D0N)."

Sources

Safety Operating Guide

Navigating the Disposal of 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride, a substituted aminopyridine derivative.

The Chemical Profile: Understanding the Hazard

This compound belongs to the aminopyridine class of compounds. Aminopyridines are recognized for their potential toxicity.[1][2][4] The presence of the pyridine ring and amino groups suggests that this compound is likely to be classified as a hazardous waste.[1][5] The dihydrochloride salt form indicates that it is water-soluble.

Based on analogous compounds, the primary hazards associated with this chemical are likely to include:

  • Acute Toxicity: Aminopyridines can be toxic if swallowed or in contact with skin.[1][4]

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4]

These potential hazards underscore the necessity of treating this compound as a hazardous material throughout its lifecycle, including disposal.

Core Directive: The Disposal Workflow

The disposal of this compound must be approached with the understanding that it is a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1] The primary and most recommended method for the disposal of pyridine-based waste is incineration by a licensed hazardous waste management company.[5]

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • All waste containing this compound, including pure unused product, contaminated personal protective equipment (PPE), and any materials used for spill cleanup, must be treated as hazardous waste.

    • Segregate this waste stream from all other laboratory waste, particularly from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from heat or ignition sources.[4]

    • Follow all institutional and regulatory guidelines for the storage of hazardous waste, including limitations on accumulation time.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal company with all available information about the compound. Given the lack of a specific SDS, you should provide the chemical name, structure, and information on related compounds like aminopyridines.

  • Documentation:

    • Maintain meticulous records of the waste generated, including the amount, date of generation, and date of disposal. This documentation is a legal requirement in many jurisdictions.

Personal Protective Equipment (PPE) for Disposal

When handling waste containing this compound, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, as aminopyridines can be toxic upon dermal absorption.[1][4]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust that can cause serious eye irritation.[1][4]
Lab Coat A standard lab coat should be worn to protect clothing and skin.Provides a barrier against accidental spills.
Respiratory Protection If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1]To prevent inhalation of the compound, which may cause respiratory irritation.[1][4]

Spill Management: A Critical Component of Disposal

Accidental spills must be managed as part of the disposal process.

  • Evacuate and Secure: Evacuate the immediate area of the spill. Prevent unauthorized personnel from entering.

  • Ventilate: Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined above.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material (such as vermiculite or sand) to absorb the spill, then place the absorbent material into the hazardous waste container.[1]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your EHS department in accordance with your institution's policies.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal cluster_spill Spill Scenario A Identify Waste Containing This compound B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Place in a Labeled, Dedicated Hazardous Waste Container B->C D Securely Seal the Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Waste Disposal Company E->F G Complete All Required Waste Manifests/Documentation F->G H Professional Incineration G->H S1 Spill Occurs S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect Spill Debris S2->S3 S3->C Dispose as Hazardous Waste

Caption: Decision workflow for the proper disposal of this compound.

Conclusion

The responsible disposal of this compound is a process that demands diligence and adherence to established safety protocols. While specific data for this compound is limited, by treating it with the caution afforded to other hazardous aminopyridines, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's EHS department and licensed waste disposal professionals to ensure full compliance with all applicable regulations.

References

  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • Boeshield. (n.d.). BOESHIELD® T-9 (AEROSOL) SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • Sumitomo Chemical Australia. (2021, June 28). SAFETY DATA SHEET Piperonyl Butoxide TG. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.